5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-fluoro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZHFSORPJFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276270 | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-39-9 | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
Executive Summary
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a functionalized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD).[1] It combines the electron-deficient nature of the pyrimidine ring with the metabolic stability of the carbon-fluorine bond and the steric bulk of a cyclic secondary amine.[1]
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this scaffold.[2][3][4] It specifically addresses the Nucleophilic Aromatic Substitution (SNAr) mechanisms required for its synthesis and its utility as a bioisostere in kinase inhibitor design.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]
This molecule represents a "privileged scaffold" modification, where the 5-fluoro substituent modulates the pKa and lipophilicity of the pyrimidine core, while the pyrrolidine moiety provides a defined vector for hydrophobic interactions.
Table 1: Core Chemical Data
| Property | Value / Description |
| IUPAC Name | 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine |
| Molecular Formula | C8H10FN3 |
| Molecular Weight | 167.18 g/mol |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Substituents | C5: Fluorine (Electronegative, Metabolic blocker)C4: Pyrrolidine (Cyclic amine) |
| Calculated LogP (cLogP) | ~1.2 – 1.6 (Estimated) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
| Topological Polar Surface Area | ~25.8 Ų |
Synthetic Methodology
The primary route to 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is the SNAr displacement of a leaving group (typically chloride) at the 4-position of the pyrimidine ring.[1]
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The 5-fluoro substituent plays a critical electronic role: its high electronegativity lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring, specifically activating the C4 position for nucleophilic attack by the pyrrolidine nitrogen.
Visualizing the Synthesis Workflow
The following diagram outlines the standard bench-scale synthesis and purification logic.
Figure 1: Step-by-step synthetic workflow for the SNAr generation of the target molecule.
Detailed Experimental Protocol
Objective: Synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine on a 1.0 gram scale.
Reagents:
-
4-Chloro-5-fluoropyrimidine (1.0 eq)[1]
-
Pyrrolidine (1.1 eq)[1]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Ethanol (EtOH) (10 mL/g)[1]
Procedure:
-
Preparation: Charge a round-bottom flask with 4-Chloro-5-fluoropyrimidine dissolved in DCM. Cool the solution to 0°C using an ice bath to control the initial exotherm.[1]
-
Addition: Add TEA (base) to the solution. Subsequently, add pyrrolidine dropwise over 10 minutes. Note: The reaction is exothermic due to the high reactivity of the electron-deficient pyrimidine.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc in Hexanes) or LC-MS.[1] The starting material (Cl-pyrimidine) should disappear.[1]
-
Workup: Quench the reaction with water. Extract the organic layer with DCM (2x).[1] Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (0% → 30%).[1]
Medicinal Chemistry Applications
The "Fluorine Effect"
The C5-Fluorine atom is not merely a placeholder; it fundamentally alters the molecule's behavior compared to the non-fluorinated analog:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative metabolism (e.g., by Cytochrome P450s), blocking the labile C5 position often susceptible to oxidation.[1]
-
Electronic Modulation: Fluorine withdraws electron density from the ring, decreasing the basicity of the pyrimidine nitrogens.[1] This can improve permeability by reducing the percentage of the ionized species at physiological pH.[1]
Kinase Inhibition Potential
Pyrimidine-based scaffolds are ubiquitous in kinase inhibitors (e.g., Pazopanib, Dasatinib). The N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors in the "hinge region" of the kinase ATP-binding pocket.[1]
-
Role of Pyrrolidine: The pyrrolidine ring projects into the solvent-exposed region or hydrophobic sub-pockets, depending on the specific kinase topology.[1]
Structural Activity Relationship (SAR) Logic
The following diagram illustrates how this molecule serves as a template for further optimization.
Figure 2: SAR opportunities.[1] The C2 position remains available for cross-coupling to create complex bi-heterocyclic drugs.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
-
1H NMR (CDCl3):
-
Pyrimidine Proton (H2): A distinctive singlet (or doublet due to F-coupling) in the aromatic region, typically
8.0 – 8.5 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pyrrolidine Protons: Two multiplets.[1] The
-protons (adjacent to N) appear downfield ( 3.5 – 4.0 ppm), while the -protons appear upfield ( 1.8 – 2.0 ppm).
-
-
19F NMR:
-
A single signal, typically around
-140 to -160 ppm (relative to CFCl3), confirming the integrity of the C-F bond.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Mass Spectrometry (ESI+):
-
Parent ion
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
References
-
Pyrimidine Scaffold Utility
-
Fluorine in Medicinal Chemistry
-
Synthetic Precursor Data (4-Chloro-5-fluoropyrimidine)
-
Reaction Mechanism (SNAr)
Sources
The 5-Fluoropyrimidine Scaffold: Mechanistic Precision in Drug Design
Executive Summary
The 5-fluoropyrimidine scaffold represents one of the most enduring and successful examples of "rational drug design" in medicinal chemistry. First conceptualized by Heidelberger et al. in the 1950s based on the observation that rat hepatomas utilized uracil more avidly than normal tissues, this scaffold leverages the unique bioisosteric yet electronegative properties of fluorine.
This technical guide dissects the 5-fluoropyrimidine core not merely as a historical artifact, but as a precision "warhead." We analyze the atomic-level mechanics of Thymidylate Synthase (TS) inhibition, the prodrug strategies required to bypass rapid catabolism, and the synthetic methodologies used to construct these rings.
The Fluorine Privilege: Atomic Rationale
To understand the efficacy of the 5-fluoropyrimidine scaffold, one must first quantify the "Fluorine Effect" at the C-5 position of the pyrimidine ring.
Bioisosterism vs. Electronegativity
Fluorine is often called a "mimic" of hydrogen, but in the context of 5-fluoropyrimidines, it is the differences that drive pharmacology.
| Property | Hydrogen (H) | Fluorine (F) | Impact on Scaffold |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Sterically similar enough to fit into the TS active site (mimics Uracil). |
| Electronegativity (Pauling) | 2.1 | 3.98 | Withdraws electron density from the pyrimidine ring, lowering the pKa of N-3. |
| C-X Bond Strength | ~98 kcal/mol | ~116 kcal/mol | The Critical Factor. The C-F bond is metabolically stable and resists enzymatic abstraction. |
Causality in Design: The steric similarity allows the drug (e.g., 5-FU) to enter the enzyme's active site as a "Trojan Horse." However, the high bond strength prevents the final step of the enzymatic reaction, trapping the enzyme in a covalent dead-end.
Mechanism of Action: The "Dead-End" Complex
The primary target of 5-fluoropyrimidines is Thymidylate Synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate for DNA replication.[1][2]
The Ternary Complex
In a normal reaction, a cysteine residue (Cys195 in human TS) attacks C-6 of dUMP. The cofactor 5,10-methylene-tetrahydrofolate (CH₂THF) adds a methylene group to C-5. Finally, the proton at C-5 is abstracted to resolve the structure and release dTMP.
The 5-Fluoro Blockade: When 5-FdUMP (the active metabolite) enters the site:
-
Entry: TS binds 5-FdUMP and CH₂THF.
-
Attack: Cys195 attacks C-6; the methylene group adds to C-5.
-
Stall: The enzyme attempts to abstract the atom at C-5. Because it is Fluorine (C-F bond), abstraction is impossible.
-
Result: A stable, covalent Ternary Complex (Enzyme-Inhibitor-Cofactor) is formed.[3] The enzyme is permanently disabled.
Visualization: The Ternary Complex Trap
Caption: Formation of the irreversible ternary complex between Thymidylate Synthase, FdUMP, and the folate cofactor.
Clinical Pharmacology: Prodrug Strategies
Direct administration of 5-FU is plagued by rapid catabolism (via Dihydropyrimidine Dehydrogenase, DPD) and poor selectivity. Modern medicinal chemistry utilizes prodrugs like Capecitabine to generate 5-FU strictly at the tumor site.[4]
The Capecitabine Cascade
Capecitabine passes through the intestinal barrier intact and undergoes a three-step enzymatic conversion.[5] The final step is mediated by Thymidine Phosphorylase (TP) , an enzyme often overexpressed in tumor tissue, granting the drug a significant therapeutic index.[5]
Visualization: Capecitabine Activation Pathway
Caption: The three-step enzymatic activation of Capecitabine, leveraging high Thymidine Phosphorylase activity in tumors.[6]
Experimental Protocol: TS Inhibition Kinetic Assay
For researchers developing new 5-fluoropyrimidine analogs, validating the binding kinetics is crucial. This protocol measures the formation of the ternary complex spectrophotometrically.
Objective: Determine the
Reagents & Setup
-
Buffer: 50 mM TES buffer (pH 7.4), 25 mM MgCl₂, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.
-
Enzyme: Recombinant human Thymidylate Synthase (hTS).
-
Substrate: dUMP (variable concentration).
-
Detection: UV Spectrophotometer at 340 nm (monitoring oxidation of mTHF to DHF).
Step-by-Step Methodology
-
Baseline Equilibration:
-
In a quartz cuvette, add Buffer and 200 µM mTHF.
-
Add the test compound (Fluoropyrimidine analog) at 4 different concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubate at 25°C for 5 minutes to allow pre-equilibrium binding.
-
-
Reaction Initiation:
-
Add hTS enzyme (final concentration 50 nM).
-
Initiate reaction by adding dUMP (saturation concentration, ~100 µM).
-
-
Data Acquisition (The Checkpoint):
-
Monitor Absorbance at 340 nm for 10 minutes.
-
Self-Validation: The control (0 µM inhibitor) must show a linear decrease in absorbance (ΔA/min) representing the conversion of mTHF to DHF. If no decrease is observed, the enzyme is inactive or the cofactor has degraded.
-
-
Analysis:
-
Plot
vs (Dixon Plot). -
For 5-fluoropyrimidines, the inhibition should be competitive with respect to dUMP initially, followed by time-dependent inactivation.
-
Calculate
(inactivation rate constant) to quantify the "dead-end" formation rate.
-
Beyond Oncology: Antifungal Applications
The scaffold is not limited to cancer.[7] Flucytosine (5-FC) is a critical antifungal agent used for Cryptococcal meningitis.
-
Selectivity Mechanism: Mammalian cells lack the enzyme Cytosine Deaminase .[7][8][9][10] Fungi possess this enzyme, which deaminates 5-FC into 5-FU inside the fungal cell.
-
Resistance: Resistance emerges via mutations in FCY1 (cytosine deaminase) or FUR1 (uracil phosphoribosyltransferase), preventing the activation of the prodrug.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link
-
Santi, D. V., McHenry, C. S., & Sommer, H. (1974). Mechanism of interaction of thymidylate synthetase with 5-fluorodeoxyuridylate. Biochemistry, 13(3), 471–481. Link
-
Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381–395. Link
-
Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171–179. Link
-
Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23–44. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. oncodaily.com [oncodaily.com]
- 6. researchgate.net [researchgate.net]
- 7. New Mechanisms of Flucytosine Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae | PLOS One [journals.plos.org]
- 8. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 9. New Mechanisms of Flucytosine Resistance in C. glabrata Unveiled by a Chemogenomics Analysis in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Unlocking the Therapeutic Potential of 4-(1-pyrrolidinyl)-5-fluoropyrimidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, make it an ideal framework for engaging with biological targets.[1] The introduction of a fluorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the pyrimidine ring, a strategy successfully employed in anticancer agents like 5-fluorouracil.[3][4] Furthermore, the incorporation of a pyrrolidine moiety, a prevalent saturated heterocycle in drug discovery, can enhance aqueous solubility and introduce crucial three-dimensional features for optimal target binding. This guide outlines a comprehensive, hypothetical drug discovery workflow for the novel entity, 4-(1-pyrrolidinyl)-5-fluoropyrimidine, from initial synthesis and target validation to preclinical assessment.
Introduction: The Rationale for 4-(1-pyrrolidinyl)-5-fluoropyrimidine
The convergence of a 5-fluoropyrimidine core with a 4-pyrrolidinyl substituent presents a compelling starting point for a drug discovery campaign. The 5-fluoropyrimidine moiety is a well-established pharmacophore, primarily known for its role in anticancer therapeutics that interfere with nucleotide metabolism.[3][5] The pyrrolidine ring is a versatile scaffold that can improve a drug's potency, selectivity, and pharmacokinetic profile.[6][7] This combination suggests the potential for a molecule with novel biological activity and favorable drug-like properties.
This technical guide will provide a structured, yet flexible, framework for the systematic investigation of 4-(1-pyrrolidinyl)-5-fluoropyrimidine. It will cover proposed synthetic routes, strategies for identifying and validating biological targets, a suite of relevant pharmacological assays, and a comprehensive plan for preclinical evaluation, including ADME/Tox profiling. The overarching goal is to equip researchers with the necessary knowledge and experimental designs to explore the therapeutic promise of this intriguing molecule.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for any drug discovery program. Based on established methods for the synthesis of substituted pyrimidines, a plausible route for 4-(1-pyrrolidinyl)-5-fluoropyrimidine is proposed.
Proposed Synthetic Pathway
A potential synthesis could involve a nucleophilic aromatic substitution reaction. Starting with a commercially available di-substituted pyrimidine, such as 4,5-dihalopyrimidine, the pyrrolidine moiety can be introduced through a reaction with pyrrolidine. The fluorine atom could either be present on the starting material or introduced in a subsequent step. A generalized synthetic scheme is presented below.
Caption: Proposed two-step synthesis of 4-(1-pyrrolidinyl)-5-fluoropyrimidine.
Experimental Protocol: Synthesis of 4-(1-pyrrolidinyl)-5-fluoropyrimidine
The following is a hypothetical, step-by-step protocol for the synthesis of the title compound.
Step 1: Synthesis of 4-(1-pyrrolidinyl)-5-chloropyrimidine
-
To a solution of 4,5-dichloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-pyrrolidinyl)-5-chloropyrimidine.
Step 2: Synthesis of 4-(1-pyrrolidinyl)-5-fluoropyrimidine
-
In a sealed vessel, dissolve 4-(1-pyrrolidinyl)-5-chloropyrimidine (1.0 eq) in an anhydrous solvent like dimethyl sulfoxide (DMSO).
-
Add a fluorinating agent such as potassium fluoride (KF) (3.0 eq) and a phase-transfer catalyst like 18-crown-6 (0.1 eq).
-
Heat the mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain 4-(1-pyrrolidinyl)-5-fluoropyrimidine.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
Target Identification and Validation
Given the structural motifs of 4-(1-pyrrolidinyl)-5-fluoropyrimidine, several classes of biological targets can be hypothesized. A systematic approach to identifying and validating the most relevant target is crucial.
Hypothetical Biological Targets
The pyrimidine core is a well-known hinge-binding motif for many human kinases.[8] Therefore, a primary hypothesis is that 4-(1-pyrrolidinyl)-5-fluoropyrimidine could be a kinase inhibitor. The pyrrolo-pyrimidine scaffold has been successfully employed to target kinases such as Hematopoietic Cell Kinase (HCK) in acute myeloid leukemia.[9] Additionally, the 5-fluoropyrimidine structure suggests potential activity as an inhibitor of enzymes involved in nucleotide metabolism, such as thymidylate synthase.[3] Other potential targets include protein-protein interactions (PPIs), where the molecule could act as a disruptor.[10]
Caption: Hypothetical biological targets for 4-(1-pyrrolidinyl)-5-fluoropyrimidine.
Target Validation Strategy
A multi-pronged approach should be employed for target validation:
-
Kinome Screening: Perform a broad in vitro kinase panel screen to identify potential kinase targets.
-
Enzymatic Assays: For hits from the kinome screen or for hypothesized nucleotide metabolism enzymes, conduct in vitro enzymatic assays to determine the IC50 value.
-
Cell-Based Assays: Utilize cell lines with known dependencies on the identified targets to assess the compound's cellular activity. For example, if a specific kinase is identified, use a cell line where that kinase is a known driver of proliferation.
-
Molecular Docking: In silico docking studies can provide insights into the potential binding mode of the compound to its target protein.[11]
Pharmacological Evaluation: A Step-by-Step Guide
A tiered approach to pharmacological evaluation will enable a thorough characterization of the biological activity of 4-(1-pyrrolidinyl)-5-fluoropyrimidine.
In Vitro Pharmacological Assays
A suite of in vitro assays should be performed to determine the potency, selectivity, and mechanism of action of the compound.
| Assay Type | Description | Key Parameters |
| Kinase Inhibition Assay [1] | Measures the ability of the compound to inhibit the activity of a specific kinase. | IC50 |
| Cell Proliferation Assay (MTT) [2][6] | Assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines. | GI50 |
| Antimicrobial Susceptibility Testing (MIC) [1] | Determines the minimum concentration of the compound that inhibits the growth of a microorganism. | MIC |
| Anti-inflammatory Assay [11] | Evaluates the compound's ability to inhibit inflammatory pathways, for example, by measuring cytokine production. | IC50 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase inhibition assay.
-
Compound Preparation: Serially dilute 4-(1-pyrrolidinyl)-5-fluoropyrimidine in DMSO.
-
Reaction Setup: In a microtiter plate, add the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Preclinical Development: ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to identify potential liabilities and guide further optimization.[12][13]
In Vitro ADME/Tox Assays
A standard panel of in vitro ADME/Tox assays should be conducted.
| Property | Assay | Purpose |
| Solubility | Thermodynamic or Kinetic Solubility Assay | To determine the aqueous solubility of the compound. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay | To assess the compound's ability to cross biological membranes. |
| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the compound's susceptibility to metabolism by liver enzymes. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | To identify potential drug-drug interactions. |
| Cytotoxicity | In vitro cytotoxicity assays in non-cancerous cell lines | To assess the general toxicity of the compound. |
| Cardiotoxicity | hERG Channel Assay | To evaluate the risk of cardiac side effects. |
In Silico ADME/Tox Prediction
Computational models can provide early predictions of ADME/Tox properties, helping to prioritize compounds and guide chemical modifications.[14] Various online tools and software packages are available for this purpose.
Caption: Integrated in vitro and in silico ADME/Tox profiling workflow.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological and ADME/Tox data will inform the subsequent Structure-Activity Relationship (SAR) studies. The goal is to systematically modify the structure of 4-(1-pyrrolidinyl)-5-fluoropyrimidine to improve its potency, selectivity, and pharmacokinetic properties.[15]
Key Areas for Modification
-
Pyrrolidine Ring: Substitution on the pyrrolidine ring can be explored to probe for additional binding interactions and modulate physicochemical properties.
-
Position 2 of the Pyrimidine Ring: This position is often a key vector for diversification in pyrimidine-based kinase inhibitors.[8]
-
Bioisosteric Replacements: Consider replacing the pyrrolidine or fluorine with other functional groups to fine-tune the compound's properties.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothetical, roadmap for the drug discovery and development of 4-(1-pyrrolidinyl)-5-fluoropyrimidine. By systematically applying the outlined synthetic strategies, pharmacological assays, and preclinical evaluation methods, researchers can thoroughly investigate the therapeutic potential of this novel chemical entity. The modular nature of this guide allows for adaptation based on emerging data, ensuring a robust and efficient progression from a promising starting molecule to a potential clinical candidate. The rich chemical space of pyrimidine and pyrrolidine derivatives suggests that 4-(1-pyrrolidinyl)-5-fluoropyrimidine holds significant promise as a scaffold for the development of new medicines.[16]
References
-
Creative BioStructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
- G. A. M. H. van der Velden, et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
- HCS Pharma. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
- Mohan, C. D., et al. (2013). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry.
- Patel, R., et al. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- S. M. Sondhi, et al. (2021, August 1).
- Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
- Beilstein-Institut. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
- J. of Adv. in Chem. Sci. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences.
- Sun, J., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society.
- Aniceto, N., Freitas, A., & Ghafourian, T. (n.d.). Modeling ADME/Tox for Drug Discovery in the Age of Data. University of Lisbon Research Portal.
- Singh, R., et al. (2025, August 10). Pharmacological potentials of pyrimidine derivative: A review.
- Sharma, P., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.
- Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox. CellGS.
- Patel, A., et al. (2026, February 9). Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation.
- Cook, P. D., et al. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry.
- Sun, J., et al. (2007).
- Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.
- Ishikawa, T., et al. (2013). A pyrrolo-pyrimidine derivative targets human primary AML stem cells in vivo.
- Lim, H.-S., et al. (2011). Novel Pyrrolopyrimidine-Based α-Helix Mimetics: Cell-Permeable Inhibitors of Protein-Protein Interactions. ACS Chemical Biology.
- Michalska, M., et al. (2025, November 9). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria.
- Jeong, D.-G., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers.
- Patnaik, S., et al. (2023). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A pyrrolo-pyrimidine derivative targets human primary AML stem cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrolopyrimidine-Based α-Helix Mimetics: Cell-Permeable Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Solubility Profiling of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine in DMSO
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for handling 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine in Dimethyl Sulfoxide (DMSO).
Executive Summary
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine (CAS: 1355248-18-2; MW: 167.18 g/mol ) is a functionalized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and nucleoside analogs. Its structure combines a polar, electron-deficient pyrimidine core with a lipophilic, electron-donating pyrrolidine ring.
While specific thermodynamic solubility values for this exact intermediate are rarely published in open-access certificates of analysis, its structural congeners exhibit high solubility in polar aprotic solvents. This guide provides a derived solubility profile based on structure-property relationships (SPR) and a validated experimental protocol for precise determination in a laboratory setting.
Key Insight: This compound is predicted to exhibit high solubility (>100 mM) in DMSO due to the absence of hydrogen bond donors (HBD) and the solvent's ability to interact with the pyrimidine nitrogen acceptors.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent (DMSO).
Structural Analysis[1]
-
Core: Pyrimidine (electron-deficient aromatic heterocycle).
-
Substituent 1: Fluorine at C5 (increases lipophilicity relative to H, modulates pKa).
-
Substituent 2: Pyrrolidine at C4 (tertiary amine, increases lipophilicity, removes H-bond donor capability at N4).
Predicted Parameters
| Property | Value (Estimated) | Impact on DMSO Solubility |
| Molecular Weight | 167.18 g/mol | Favorable: Low MW facilitates solvation. |
| H-Bond Donors | 0 | Favorable: No crystal lattice energy penalty from strong intermolecular H-bonds. |
| H-Bond Acceptors | 3 (N1, N3, F) | Favorable: DMSO (sulfoxide oxygen) cannot H-bond, but dipole-dipole interactions stabilize the solution. |
| cLogP | ~1.2 – 1.8 | Ideal: Moderate lipophilicity aligns well with DMSO's organic character. |
| Melting Point | ~80–120 °C (Typical) | Moderate: Lower MP correlates with higher solubility. |
Theoretical Solubility Range
Based on the Yalkowsky General Solubility Equation and comparison with analogs (e.g., 4-pyrrolidinopyridine, 5-fluorouracil derivatives):
-
Conservative Estimate: > 50 mg/mL (> 300 mM)
-
Likely Limit: > 100 mg/mL (Saturation often limited by viscosity rather than thermodynamics).
Experimental Protocol: Solubility Determination
Since batch-specific purity affects solubility, researchers should not rely solely on literature values. The following Self-Validating Protocol ensures accurate stock solution preparation.
Materials
-
Compound: 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine (Solid, >95% purity).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC,
99.9%). -
Equipment: HPLC-UV or LC-MS, orbital shaker, 0.22 µm PTFE syringe filters.
Workflow: Kinetic Solubility Assessment
This method rapidly determines if a target concentration (e.g., 10 mM for bioassays) is feasible.
Figure 1: Stepwise kinetic solubility determination workflow designed to minimize compound waste.
Protocol Steps (Thermodynamic Solubility)
For precise saturation data:
-
Saturation: Add excess solid compound (~50 mg) to 0.5 mL DMSO in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-warmed PTFE filter.
-
Quantification: Dilute the supernatant 1:1000 in Acetonitrile/Water and analyze via HPLC against a standard curve.
Handling, Stability & Storage
DMSO Hygroscopicity
DMSO is highly hygroscopic. Absorbed water can precipitate hydrophobic compounds.
-
Best Practice: Store DMSO stock solutions in aliquots at -20°C.
-
Validation: If the solution turns cloudy upon thawing, sonicate at 37°C. If turbidity persists, water uptake has likely lowered the solubility limit.
Chemical Stability
The 5-fluoro-4-amino-pyrimidine motif is generally stable in DMSO. However, nucleophilic attack at the C6 position or hydrolysis of the fluorine (rare) can occur under basic conditions or high temperatures.
-
Avoid: Strong bases (NaOH, KOH) in DMSO solutions, as this accelerates degradation.
-
Color Change: A shift from colorless/pale yellow to dark orange indicates oxidation or degradation.
Stock Solution Preparation Table
Use this reference table for preparing standard stock solutions for biological assays (e.g., Kinase screening).
| Target Conc.[1][2] | Volume DMSO | Mass Required (MW 167.18) | Status |
| 10 mM | 1.0 mL | 1.67 mg | Soluble (High Confidence) |
| 50 mM | 1.0 mL | 8.36 mg | Soluble (High Confidence) |
| 100 mM | 1.0 mL | 16.72 mg | Soluble (Likely) |
| 500 mM | 1.0 mL | 83.59 mg | Test Required (Viscosity limit?) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1355248-18-2. Retrieved from [Link]
-
Source for structural confirmation and general physicochemical properties.[3]
-
-
Li, P., & Zhao, L. (2016). Developing DMSO Solubility Models for Fragment-Based Screening. National Institutes of Health. Retrieved from [Link]
- Authoritative source on DMSO solubility thresholds for fragment-like heterocycles.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide. Retrieved from [Link]
- Standard reference for solvent properties and hygroscopicity management.
- Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Provides context on the stability and lipophilicity impact of fluorine substitution on pyrimidine rings.
Sources
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 3. 5,5-dimethyl-4-[4-[3-(2-pyrrolidin-1-ylethylamino)-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-6-one | C27H32F3N9O2 | CID 138487973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 4-amino-5-fluoropyrimidine derivatives
Structural Architectures, Synthetic Pathways, and Therapeutic Utility[1]
Executive Summary
The 4-amino-5-fluoropyrimidine scaffold, best exemplified by the antifungal agent Flucytosine (5-FC) , represents a critical pharmacophore in medicinal chemistry.[1][2] Its dual identity—as a prodrug for the antimetabolite 5-fluorouracil (5-FU) and as a template for novel antimicrobial metal complexes—makes it a cornerstone of infectious disease and oncology research.
This technical guide dissects the molecular logic of this scaffold, detailing the "Cytosine Deaminase Trap" that grants it selectivity.[1] We provide robust, modular synthetic protocols for generating derivatives (specifically via the modern fluoroenolate route) and analyze the emerging utility of Schiff base and silver(I) complexes.[1]
Structural Significance & Pharmacophore Analysis[1]
The efficacy of 4-amino-5-fluoropyrimidines hinges on two specific structural modifications to the natural cytosine base:
-
The C5-Fluorine Substitution (The "Trojan Horse"):
-
Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is nearly identical to hydrogen (1.20 Å). This allows the molecule to be accepted by enzymes processing natural pyrimidines.
-
Bond Strength: The C-F bond is metabolically stable (approx. 116 kcal/mol), preventing easy degradation until specific enzymatic activation occurs.[1]
-
Electronegativity: The high electronegativity of fluorine alters the pKa of the N3 nitrogen, influencing hydrogen bonding in DNA/RNA incorporation.
-
-
The C4-Amino Group (The "Selectivity Switch"):
-
This group renders the molecule non-toxic to humans in its native form. Mammalian cells lack cytosine deaminase (CD) , the enzyme required to hydrolyze the C4-amino group to a C4-oxo group (converting 5-FC to toxic 5-FU).[1][3]
-
Fungal cells and certain bacteria possess CD, converting the inert prodrug into a lethal antimetabolite exclusively within the pathogen.
-
Mechanism of Action: The Cytosine Deaminase Pathway[4][5]
The therapeutic window of 4-amino-5-fluoropyrimidines is defined by the CD-UPRT axis .[1] Resistance often arises from downregulation of the permease (FCY2) or the deaminase (FCY1).
Mechanistic Flow[1]
-
Import: Mediated by cytosine permeases (Fcy2p).
-
Deamination: Cytosine Deaminase (CD) converts 5-FC to 5-FU.[3][4][5]
-
Lethal Synthesis: 5-FU is processed into:
Figure 1: The metabolic activation pathway of 4-amino-5-fluoropyrimidines (5-FC) in fungal/tumor cells.
Synthetic Architectures
Historical synthesis involved high-pressure chlorination or direct fluorination, which are hazardous and low-yielding.[1] The modern standard utilizes fluoroenolate chemistry , allowing for modular derivatization at the C2 position.[1]
Strategy: The Fluoroenolate Cyclization
This route avoids handling F2 gas by using stable fluorinated precursors.
Figure 2: Modular synthesis of 4-amino-5-fluoropyrimidines via potassium fluoroenolate.
Experimental Protocols
Protocol A: Modular Synthesis of C2-Substituted Derivatives
Source Basis: Adapted from recent methodologies utilizing potassium 2-cyano-2-fluoroethenolate (e.g., VCU Medicines for All Institute).[1]
Reagents:
-
Fluoroacetonitrile (1.0 eq)[1]
-
Ethyl formate (1.2 eq)[1]
-
Potassium tert-butoxide (KOtBu) (1.1 eq)[1]
-
Amidine Hydrochloride (e.g., Acetamidine HCl for R=Me, Guanidine HCl for R=NH2) (1.1 eq)[1]
-
Solvent: Dry THF and Methanol.
Step-by-Step Workflow:
-
Enolate Formation:
-
Suspend KOtBu in dry THF at 0°C under nitrogen.
-
Add a mixture of fluoroacetonitrile and ethyl formate dropwise over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 4 hours. The potassium enolate salt precipitates as a beige solid.
-
Checkpoint: Isolate by filtration or use directly (telescoped) to avoid decomposition.
-
-
Cyclization:
-
Dissolve the specific amidine hydrochloride (R-C(=NH)NH2[1]·HCl) in methanol.
-
Add the enolate salt to the amidine solution.
-
Reflux the mixture for 6–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1).
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Resuspend residue in water; adjust pH to 7.0.[8]
-
Extract with Ethyl Acetate (3x).
-
Recrystallize from Ethanol/Water.
-
Protocol B: Synthesis of Silver(I)-5-FC Complexes
Rationale: Silver complexes of 5-FC have shown enhanced antimicrobial activity against E. coli and A. flavus compared to the free ligand, acting as potential slow-release reservoirs.[1]
Reagents:
-
5-Fluorocytosine (1 mmol)[1]
-
AgNO3 (1 mmol)[1]
-
Ammonia solution (dilute) or NaOH (0.1 M) for pH adjustment.[1]
Workflow:
-
Dissolve 5-FC in warm distilled water (50°C).
-
Separately, dissolve AgNO3 in a minimum volume of water.
-
Add the silver solution dropwise to the 5-FC solution in the dark (to prevent photoreduction).
-
Adjust pH to ~8–9 using dilute ammonia to facilitate deprotonation and coordination.
-
Stir for 2 hours at RT. A precipitate (often white or pale grey) will form.
-
Filter, wash with cold water and ethanol, and dry in a desiccator.[1]
Therapeutic Data Summary
The following table contrasts the activity of the parent compound against emerging derivatives.
| Compound Class | Derivative Type | Primary Target | Activity Profile (Representative) | Key Advantage |
| Parent | 5-Fluorocytosine (5-FC) | C. albicans, C. neoformans | MIC: 0.12 – 1.0 µg/mL | High oral bioavailability; CNS penetration.[1] |
| Schiff Base | 5-FC-Benzaldehyde | Candida spp.[1] | MIC: 30 – 60 µg/mL | Lipophilicity modulation; altered uptake. |
| Metal Complex | Ag(I)-5-FC | E. coli, S. aureus | Zone of Inhibition > 15mm | Dual mechanism: Ag+ toxicity + 5-FC release.[1] |
| Prodrug | Capecitabine | Solid Tumors (Colorectal) | IC50: Variable (requires activation) | Oral delivery of 5-FU precursor; reduced systemic toxicity. |
References
-
Vermes, A., et al. (2000).[1][9] "Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions." Journal of Antimicrobial Chemotherapy. Link
-
Patsnap Synapse. (2024). "Mechanism of Action of Flucytosine." Link
-
Zhang, Y., et al. (2020).[1][3] "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry. Link
-
Sathyanarayana, R., et al. (2018).[1] "Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts." Crystal Growth & Design. Link[1]
-
Abu-Yamin, A.A., et al. (2014).[1] "Synthesis, spectroscopic characterization, antibacterial activity and antiproliferative profile of a new silver(I) complex of 5-fluorocytosine." Dalton Transactions. Link
-
Medicines for All Institute. (2019). "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry.[2] Link[1]
Sources
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. toku-e.com [toku-e.com]
- 5. Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 7. Mechanisms of action of 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103435557B - 5-fluorocytosine preparation method - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Coupling of Pyrrolidine with 5-Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The conjugation of a pyrrolidine moiety to a 5-fluoropyrimidine core represents a critical transformation in medicinal chemistry, yielding structures with significant therapeutic potential. The 5-fluoropyrimidine scaffold is a well-established pharmacophore found in numerous anticancer agents, while the pyrrolidine ring often imparts favorable pharmacokinetic properties.[1][2] This document provides a comprehensive guide to the reagents and protocols for achieving this vital coupling reaction. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-proven experimental protocols, and present data to guide reagent selection and reaction optimization. The focus is on providing a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel chemical entities for drug discovery.
Introduction: The Significance of 5-(Pyrrolidin-1-yl)pyrimidine Scaffolds
The 5-fluoropyrimidine unit is a cornerstone of anticancer drug design, most famously represented by 5-fluorouracil (5-FU).[3] Its mechanism of action often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. The introduction of substituents at the 5-position can modulate the biological activity, selectivity, and pharmacokinetic profile of these compounds.[4] Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a frequently incorporated fragment in drug candidates due to its ability to enhance solubility, improve metabolic stability, and provide a vector for interacting with biological targets.[5] The combination of these two pharmacophores in 5-(pyrrolidin-1-yl)pyrimidines has led to the development of potent inhibitors of various kinases and other enzymes implicated in disease.[6]
The synthesis of these target molecules primarily relies on the formation of a carbon-nitrogen (C-N) bond between the C5 position of the pyrimidine ring and the nitrogen atom of pyrrolidine. The two predominant strategies for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Buchwald-Hartwig amination.[7][8] The choice of method is dictated by the specific substitution pattern of the pyrimidine, the desired reaction conditions, and the tolerance of other functional groups within the molecule.
Mechanistic Considerations and Reagent Selection
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the direct amination of electron-deficient aromatic and heteroaromatic systems.[9] In the context of 5-fluoropyrimidines, the fluorine atom acts as a good leaving group, activated by the electron-withdrawing nature of the pyrimidine ring nitrogens.
The reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The aromaticity of the pyrimidine ring is then restored by the expulsion of the fluoride ion.
sub [label=<
+
5-Fluoropyrimidine
Pyrrolidine
];
meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
prod [label=<
+
F⁻
5-(Pyrrolidin-1-yl)pyrimidine
Fluoride Ion
];
sub -> meisenheimer [label="Addition"]; meisenheimer -> prod [label="Elimination"]; } .enddot Caption: General mechanism of SNAr on 5-fluoropyrimidine.
Key Reagents and Considerations for SNAr:
-
Base: A base is typically required to deprotonate the pyrrolidine, increasing its nucleophilicity, or to neutralize the HF generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[10] The choice of base can influence the reaction rate and side-product formation.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are commonly used to facilitate the formation of the charged Meisenheimer complex.[9] In some cases, alcohols like ethanol can also be effective.[10]
-
Temperature: SNAr reactions are often performed at elevated temperatures (50-120 °C) to overcome the activation energy barrier.[9] Microwave irradiation can also be employed to accelerate the reaction.[10]
Palladium-Catalyzed Buchwald-Hartwig Amination
For less activated 5-halopyrimidines (e.g., chloro- or bromo-substituted), or when milder reaction conditions are required, the Buchwald-Hartwig amination is the method of choice.[7][11] This powerful cross-coupling reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to form the C-N bond.
The catalytic cycle involves the oxidative addition of the 5-halopyrimidine to a Pd(0) complex, followed by coordination of the pyrrolidine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 5-(pyrrolidin-1-yl)pyrimidine and regenerates the active Pd(0) catalyst.[12]
Key Reagents and Considerations for Buchwald-Hartwig Amination:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).[13][14]
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination. Common ligands include Xantphos, BINAP, and various biaryl phosphines.[7][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are frequently employed.[13]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used.[11]
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical reaction conditions and expected yields for the coupling of pyrrolidine with a generic 5-fluoropyrimidine and 5-bromopyrimidine, highlighting the key differences between the SNAr and Buchwald-Hartwig approaches.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Pyrimidine Substrate | 5-Fluoropyrimidine (activated) | 5-Bromopyrimidine (less activated) |
| Catalyst | None | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | Xantphos (4-8 mol%) |
| Base | K₂CO₃ or DIPEA (2.0 equiv) | NaOt-Bu or K₃PO₄ (1.4 equiv)[13] |
| Solvent | DMSO or DMF | Toluene or Dioxane |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Typical Yield | 70 - 95% | 60 - 90%[13] |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: SNAr Coupling of Pyrrolidine with 2,4-Dichloro-5-fluoropyrimidine
This protocol describes a typical procedure for the selective substitution of the fluorine atom in the presence of chloro-substituents.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-5-fluoropyrimidine (1.0 equiv), potassium carbonate (2.0 equiv), and DMSO to achieve a concentration of approximately 0.5 M.
-
Add pyrrolidine (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dichloro-5-(pyrrolidin-1-yl)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Pyrrolidine
This protocol provides a general procedure for the palladium-catalyzed coupling of a 5-halopyrimidine.[13]
Materials:
-
5-Bromopyrimidine
-
Pyrrolidine
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[13]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by 5-bromopyrimidine (1.0 equiv) and pyrrolidine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-(pyrrolidin-1-yl)pyrimidine.
Troubleshooting and Optimization
-
Low Yield in SNAr: If the SNAr reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more polar solvent like NMP, or employing microwave heating. Ensure the base is of good quality and sufficiently anhydrous if necessary.
-
Side Reactions in SNAr: In cases of multiple halogen substituents, regioselectivity can be an issue. Generally, fluorine is more labile than chlorine or bromine in SNAr reactions on pyrimidines. Careful control of temperature and reaction time can help to minimize side products.
-
Low Yield in Buchwald-Hartwig Amination: Inefficient coupling can often be attributed to catalyst deactivation or an inappropriate ligand. Screening different palladium precatalysts and ligands is recommended. Ensure that the solvent and reagents are strictly anhydrous, as water can poison the catalyst. The choice of base can also be critical; if NaOt-Bu fails, K₃PO₄ or LiHMDS may be effective alternatives.[12]
-
Purification Challenges: The basic nature of the pyrrolidine-containing products may require the use of a modified mobile phase for column chromatography, such as the addition of a small amount of triethylamine to the eluent to prevent streaking.
Conclusion
The coupling of pyrrolidine with 5-fluoropyrimidines is a versatile and essential transformation in modern drug discovery. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer reliable and high-yielding routes to these valuable scaffolds. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions, as outlined in these application notes, will empower researchers to efficiently synthesize novel 5-(pyrrolidin-1-yl)pyrimidine derivatives for the development of new therapeutic agents.
References
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Schroeder, F., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH.
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Venkatesan, A. M., et al. (n.d.). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed.
- Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines.
- Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium.
- Al-Suwaidan, I. A., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolidinyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of pyrrolidinyl pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. We will explore the fundamental principles of microwave heating in chemical reactions, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the characterization of the resulting products. Furthermore, the therapeutic relevance of pyrrolidinyl pyrimidines, particularly as kinase inhibitors, will be highlighted, underscoring the importance of efficient synthetic methodologies for accelerating drug development pipelines.
Introduction: The Synergy of a Privileged Scaffold and a Green Technology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including several approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a "privileged scaffold" in drug design. When functionalized with a pyrrolidine moiety, the resulting pyrrolidinyl pyrimidines often exhibit enhanced pharmacological properties, including improved solubility and potent biological activity.[2] This combination has proven particularly fruitful in the development of kinase inhibitors for cancer therapy.[3][4]
Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses many of these limitations.[5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, increase product yields, and often lead to cleaner reaction profiles, aligning with the principles of green chemistry.[6][7]
This document will serve as a practical guide for researchers looking to leverage the power of microwave synthesis for the preparation of pyrrolidinyl pyrimidines.
The "Why": Causality Behind Microwave-Enhanced Synthesis
Microwave energy accelerates chemical reactions through a mechanism fundamentally different from conventional heating. Instead of relying on slow thermal conduction from an external heat source, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[8] This dielectric heating is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid increase in internal energy and temperature.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, leading to collisions and generating heat.
This efficient and direct energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.
Experimental Section: A Validated Protocol
This section provides a detailed protocol for the synthesis of a representative 2-(pyrrolidin-1-yl)pyrimidine derivative via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction.
Materials and Instrumentation
-
Reagents: 2-Chloropyrimidine, Pyrrolidine, Triethylamine (Et3N), Ethanol (anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO3), Anhydrous sodium sulfate (Na2SO4). All reagents should be of high purity.
-
Instrumentation:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator).
-
Standard laboratory glassware.
-
Magnetic stirrer and stir bars.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Rotary evaporator.
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Reaction Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 2-(pyrrolidin-1-yl)pyrimidine.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloropyrimidine (1 mmol, 114.5 mg), pyrrolidine (1.2 mmol, 85.3 mg, 0.1 mL), and triethylamine (1.5 mmol, 151.8 mg, 0.21 mL) in anhydrous ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 20 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1), visualizing with a UV lamp.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(pyrrolidin-1-yl)pyrimidine.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) |
| 2-Chloropyrimidine | 114.54 | 1.0 | 114.5 | - |
| Pyrrolidine | 71.12 | 1.2 | 85.3 | 0.1 |
| Triethylamine | 101.19 | 1.5 | 151.8 | 0.21 |
| Ethanol (solvent) | - | - | - | 3.0 |
| Product: 2-(Pyrrolidin-1-yl)pyrimidine | 149.20 | - | - | - |
Product Characterization: A Self-Validating System
Proper characterization of the synthesized compound is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Expected NMR Data
The following are representative 1H and 13C NMR data for 2-(pyrrolidin-1-yl)pyrimidine, which can be used as a reference for product validation.[9][10][11]
1H NMR (400 MHz, CDCl3) δ (ppm):
-
8.31 (d, J = 4.8 Hz, 2H, H-4, H-6 of pyrimidine)
-
6.45 (t, J = 4.8 Hz, 1H, H-5 of pyrimidine)
-
3.55 (t, J = 6.6 Hz, 4H, -NCH2- of pyrrolidine)
-
1.95 (quint, J = 6.6 Hz, 4H, -CH2CH2- of pyrrolidine)
13C NMR (101 MHz, CDCl3) δ (ppm):
-
161.5 (C-2 of pyrimidine)
-
157.9 (C-4, C-6 of pyrimidine)
-
109.8 (C-5 of pyrimidine)
-
46.5 (-NCH2- of pyrrolidine)
-
25.5 (-CH2CH2- of pyrrolidine)
Applications in Drug Discovery: Targeting Kinases
The pyrrolidinyl pyrimidine scaffold is a key pharmacophore in a number of kinase inhibitors.[3][4] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and disrupt the signaling cascade that drives disease progression.
For example, derivatives of pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[4] The pyrrolidine moiety in these molecules often occupies a specific pocket in the kinase active site, contributing to both potency and selectivity. The rapid and efficient synthesis of a diverse library of pyrrolidinyl pyrimidine analogues using microwave technology can significantly accelerate the structure-activity relationship (SAR) studies required for the optimization of these kinase inhibitors.[12]
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the preparation of pyrrolidinyl pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of this important class of molecules. The dramatic reduction in reaction times and the potential for improved yields make MAOS an invaluable tool in the modern drug discovery laboratory, enabling the rapid generation of novel compounds for biological evaluation.
References
- Banu, H., & Singh, A. (2021). Microwave-assisted synthesis of N-heterocycles: a review.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Fabbro, D., Cowan-Jacob, S. W., Möbitz, H., & Martiny-Baron, G. (2012). Targeting cancer with small-molecule kinase inhibitors. Methods in Molecular Biology, 795, 1-34.
- Cohen, M. S., & Zhang, C. (2017). Targeting protein kinases: the post-imatinib era. Current Opinion in Chemical Biology, 39, 1-8.
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Taha, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
- Lamberth, C. (2018). Pyrimidine chemistry in crop protection. Bioorganic & Medicinal Chemistry, 26(10), 2843-2853.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1, 2, 3, 4-tetrahydro-pyrido [1, 2-a] pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
- Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2002). Magnetic Resonance in Chemistry, 40(7), 499-502.
- Thomas, A. P., & Zaware, N. (2018). Microwave assisted synthesis of some novel pyrimidine derivatives and their antimicrobial evaluation. Journal of Heterocyclic Chemistry, 55(5), 1185-1191.
- Unciti-Broceta, A., Díaz-Pérez, V., & Sánchez-Martín, R. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1753.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324.
- Girreser, U., Heber, D., & Schütt, M. (1995). 1H and 13C NMR spectra of 2-substituted pyrimidines. Magnetic Resonance in Chemistry, 33(11), 914-916.
- Al-Tel, T. H. (2011). Microwave-assisted synthesis and in vitro anticancer evaluation of novel 2-aminopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5079-5082.
- Reddy, G. S., & Reddy, K. K. (1984). Carbon-13 NMR spectra of some 2-substituted pyrimidines. Magnetic Resonance in Chemistry, 22(12), 820-822.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Solvent Selection for the Synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine: An Application Note and Protocol
Introduction
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a key structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic selection of the reaction solvent is a critical parameter that profoundly influences the reaction kinetics, yield, and impurity profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for the synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various solvent systems, and provide detailed experimental protocols.
Scientific Principles: The Role of the Solvent in SNAr Reactions
The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine proceeds via a well-established SNAr mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the fluorine atom. The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the C4 position of the 5-fluoropyrimidine ring, which bears the leaving group (in this case, another fluorine or a different halogen like chlorine). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, yielding the final product.
The solvent plays a multifaceted role in this process:
-
Solubilization of Reactants: The solvent must adequately dissolve both the fluoropyrimidine substrate and pyrrolidine to ensure a homogenous reaction mixture and facilitate molecular collisions.
-
Stabilization of the Transition State: The rate-determining step in many SNAr reactions is the formation of the charged Meisenheimer complex. Solvents that can stabilize this intermediate will accelerate the reaction.
-
Influence on Nucleophilicity: The nature of the solvent can affect the nucleophilicity of the amine. In protic solvents, hydrogen bonding to the amine's lone pair can decrease its nucleophilicity.
Comparative Analysis of Solvent Systems
The choice of solvent can dramatically impact the efficiency of the synthesis. Below is a comparative analysis of commonly employed solvent classes for the synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine.
| Solvent Class | Examples | Advantages | Disadvantages | Typical Conditions |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | - Excellent at stabilizing the Meisenheimer complex- High boiling points allow for a wide range of reaction temperatures- Generally good solvating power for reactants | - Can be difficult to remove during workup- Potential for side reactions at high temperatures- Some are considered hazardous | 80-150 °C, 2-12 h |
| Ethereal | Dioxane, THF | - Moderate polarity- Relatively easy to remove | - Lower boiling points may limit reaction temperature- Less effective at stabilizing the charged intermediate compared to polar aprotic solvents | Reflux, 6-24 h |
| Alcoholic | Isopropanol, n-Butanol, Ethanol | - Readily available and relatively inexpensive- Can act as a proton source to facilitate leaving group departure | - Can act as a competing nucleophile, leading to by-products- Hydrogen bonding can reduce the nucleophilicity of the amine | Reflux, 12-48 h |
| "Green" Solvents | Water | - Environmentally benign and inexpensive- Can lead to high reaction rates in some cases | - Poor solubility of many organic reactants- Potential for hydrolysis of the starting material or product | 100 °C (reflux), often with a base like K₂CO₃ or KF, 12-24 h |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, highlighting the use of different solvent systems.
Protocol 1: Synthesis in a Polar Aprotic Solvent (DMSO)
This protocol is a robust and generally high-yielding method.
Materials:
-
4,5-Difluoropyrimidine or 4-Chloro-5-fluoropyrimidine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-difluoropyrimidine (or 4-chloro-5-fluoropyrimidine), potassium carbonate (or DIPEA), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Slowly add pyrrolidine to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Protocol 2: Synthesis in an Alcoholic Solvent (Isopropanol)
This method offers a more easily removable solvent, though it may require longer reaction times.
Materials:
-
4,5-Difluoropyrimidine or 4-Chloro-5-fluoropyrimidine (1.0 eq)
-
Pyrrolidine (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoropyrimidine (or 4-chloro-5-fluoropyrimidine) in isopropanol.
-
Add pyrrolidine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis in Water (A Green Chemistry Approach)
This protocol utilizes water as a solvent, offering significant environmental and cost benefits.[1]
Materials:
-
4-Chloro-5-fluoropyrimidine (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Potassium Fluoride (KF) (2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine 4-chloro-5-fluoropyrimidine, pyrrolidine, and potassium fluoride in a round-bottom flask.
-
Add water to the flask.
-
Heat the mixture to reflux (100 °C) and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: The SNAr reaction mechanism.
Conclusion
The selection of an appropriate solvent is paramount for the successful synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. While polar aprotic solvents like DMSO often provide the highest yields and fastest reaction rates due to their ability to stabilize the Meisenheimer complex, other solvents such as alcohols and water offer advantages in terms of ease of removal and environmental impact. The choice of solvent should be guided by the specific requirements of the synthesis, including scale, desired purity, and process safety considerations. The protocols provided herein offer a starting point for the development of a robust and efficient synthesis of this important heterocyclic building block.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]
-
MDPI. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to Catalytic C-N Bond Formation in Fluoropyrimidines
Abstract
The fluoropyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs for oncology and infectious diseases. The strategic introduction of nitrogen-based substituents via carbon-nitrogen (C-N) bond formation is a critical step in the synthesis and derivatization of these high-value compounds.[1][2] However, the unique electronic properties of the fluoropyrimidine ring—namely, the strong electron-withdrawing nature of the fluorine atoms and the pyrimidine core—present distinct challenges and opportunities for catalysis. This guide provides an in-depth analysis of contemporary catalytic systems for C-N bond formation, offering field-proven insights, detailed protocols, and a mechanistic rationale for researchers, scientists, and drug development professionals. We will explore the nuances of palladium, copper, and nickel catalysis, as well as emerging photoredox and enzymatic strategies, to empower chemists with the tools to efficiently construct these vital chemical bonds.
The Challenge and Significance of Aminating Fluoropyrimidines
Fluoropyrimidines, such as 5-fluorouracil and its derivatives, are privileged structures in drug discovery. The fluorine atom can modulate the molecule's pKa, metabolic stability, and binding affinity to biological targets. The formation of a C-N bond on this ring system is one of the most pivotal transformations for generating libraries of potential drug candidates.[3]
The primary challenge arises from the electronic nature of the substrate. While the electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), this pathway often requires harsh conditions and may lack regioselectivity, especially with complex substrates. Transition metal-catalyzed cross-coupling reactions provide a milder, more versatile, and highly selective alternative.[4][5] However, the reaction must be finely tuned to navigate potential pitfalls such as catalyst deactivation or competing side reactions. This guide focuses on providing the catalytic solutions to these challenges.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and is a powerful tool for modifying fluoropyrimidines.[6][7] This palladium-catalyzed reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[2] Its broad functional group tolerance and high efficiency have made it a staple in pharmaceutical synthesis.[3]
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (e.g., C-Cl or C-Br) bond of the fluoropyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.[7]
The choice of ligand is critical, as it must stabilize the palladium center and promote both the oxidative addition and the turnover-limiting reductive elimination steps.[6]
Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Key Experimental Parameters
The success of a Buchwald-Hartwig reaction on a fluoropyrimidine substrate hinges on the careful selection of the catalyst system components.
| Component | Recommended Reagents | Rationale & Causality |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or Pre-formed Pd-Ligand complexes (precatalysts) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) state.[7] Precatalysts offer improved air stability and reaction kinetics by simplifying the activation step.[8] |
| Ligands | Bulky Biarylphosphines: RuPhos, BrettPhos, XPhos, SPhos | Sterically hindered, electron-rich phosphine ligands are essential. They promote the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[6][8] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxide bases are highly effective but can be intolerant of sensitive functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer a milder alternative, broadening functional group compatibility.[9][10] |
| Solvent | Toluene, Dioxane, THF, DME | Aprotic, non-polar, or weakly polar solvents are standard. The choice can influence solubility and reaction kinetics. Dioxane and toluene are most common. |
| Temperature | 80 - 120 °C | Thermal energy is typically required to drive the reaction, especially the reductive elimination step. Microwave irradiation can significantly shorten reaction times.[10] |
General Protocol for Palladium-Catalyzed Amination
Objective: To couple a chlorofluoropyrimidine with a primary amine.
Materials:
-
Fluoropyrimidine-Cl (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, RuPhos, and NaOt-Bu under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the fluoropyrimidine-Cl and toluene to the vial.
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Copper-Catalyzed Amination: A Cost-Effective Alternative
The copper-catalyzed Ullmann condensation (or Goldberg reaction for amides/amines) is the historical predecessor to palladium-catalyzed methods.[11] While traditional Ullmann conditions were notoriously harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper with specific ligands, enabling C-N bond formation under significantly milder conditions.[12][13] This makes it a cost-effective and attractive alternative to palladium.
Mechanism and Modern Ligands
Modern Ullmann-type reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key is the use of ligands, often diamines or phenanthrolines, which solubilize the copper salt and facilitate the oxidative addition of the aryl halide to the Cu(I) center.[12][14]
| Component | Recommended Reagents | Rationale & Causality |
| Cu Precursor | CuI, Cu₂O, Cu(OAc)₂ | Copper(I) iodide (CuI) is the most common and effective precursor. |
| Ligands | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), N¹,N²-diarylbenzene-1,2-diamines | Simple, inexpensive diamine ligands accelerate the reaction by stabilizing the copper center and promoting the key coupling steps. Sterically hindered diamines can prevent catalyst deactivation and allow for lower reaction temperatures.[13][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strong inorganic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are necessary to ensure solubility of the reagents and to reach the required reaction temperatures. |
| Temperature | 100 - 160 °C | While milder than classic Ullmann reactions, elevated temperatures are still generally required. |
General Protocol for Copper-Catalyzed Amination
Objective: To couple a fluoropyrimidine-I with a secondary cyclic amine (e.g., morpholine).
Materials:
-
Fluoropyrimidine-I (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (4 mL)
Procedure:
-
Setup: Add the fluoropyrimidine-I, CuI, 1,10-phenanthroline, and K₂CO₃ to a reaction vial with a stir bar.
-
Solvent and Reagent: Add DMF followed by the morpholine.
-
Reaction: Seal the vial and heat the mixture to 120 °C with stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Emerging Catalytic Frontiers
While palladium and copper systems are well-established, research continues to yield novel and powerful methods for C-N bond formation.
Nickel Catalysis
As an earth-abundant metal, nickel offers a sustainable alternative to palladium. Nickel catalysts can effectively couple aryl fluorides, which are typically unreactive in Pd-catalyzed systems, by activating the strong C-F bond.[16][17] The mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) redox cycle.[18] These reactions typically require electron-rich phosphine ligands (e.g., PCy₃) and can tolerate a wide range of functional groups.[17]
Figure 2: A generalized workflow for cross-coupling reactions.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a remarkably mild method for forging chemical bonds. For C-N bond formation, a photocatalyst, upon excitation by light (e.g., from a blue LED), can initiate a single-electron transfer (SET) process to generate radical intermediates that lead to the desired product.[19][20] This approach often operates at room temperature and can offer unique reactivity patterns compared to traditional thermal methods, providing a powerful tool for coupling sensitive or complex substrates.
Enzymatic C-N Bond Formation
Biocatalysis represents the pinnacle of green and selective chemistry. While still an emerging field for this specific transformation, enzymes like oxidoreductases have shown promiscuous activity in forming C-N bonds via ene-type reactions under mild, aqueous conditions.[21][22] The development of engineered enzymes tailored for aminating fluoropyrimidines could provide unparalleled levels of selectivity (regio-, chemo-, and stereo-) and sustainability in the future.[23]
Conclusion
The catalytic formation of C-N bonds in fluoropyrimidines is a dynamic and evolving field critical to drug discovery. While the robust and versatile Buchwald-Hartwig amination remains the benchmark, modern copper- and nickel-catalyzed systems provide cost-effective and powerful alternatives with complementary reactivity. Looking forward, the continued development of photoredox and enzymatic strategies promises to deliver even milder and more selective methods. By understanding the mechanistic principles and key experimental parameters outlined in this guide, researchers can confidently select and optimize the ideal catalytic system to accelerate their research and development programs.
References
-
Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics - ACS Publications.[Link]
-
Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News.[Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules - MDPI.[Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules - MDPI.[Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules - MDPI.[Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.[Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Scientific Reports - Nature.[Link]
-
Recent developments in promiscuous enzymatic reactions for carbon-nitrogen bond formation. Bioorganic Chemistry - PubMed.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
Copper's Contribution to Amination Catalysis. Science - NIH.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds. Chemistry – A European Journal - NIH.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Palladium‐catalyzed C−N coupling reactions. ResearchGate.[Link]
-
Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Organic Chemistry Portal.[Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic Chemistry Portal.[Link]
-
Aerobic C−N Bond Formation through Enzymatic Nitroso‐Ene‐Type Reactions. Angewandte Chemie.[Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society - NIH.[Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal.[Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.[Link]
-
Copper-Mediated C-H Amination of Imidazopyridines with N-Fluorobenzenesulfonimide. Semantic Scholar.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances - NIH.[Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. RSC Advances - PubMed.[Link]
-
Ullmann Reaction. Organic Chemistry Portal.[Link]
-
Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research - PubMed.[Link]
-
Enzymatic C-N Bond Formation via Aerobic Nitroso Ene Reactions. ChemRxiv.[Link]
-
Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. ChemRxiv.[Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition - PubMed.[Link]
-
Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Journal of the American Chemical Society - PubMed.[Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society - PubMed.[Link]
-
Ullmann condensation. chemeurope.com.[Link]
-
Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines. Organic Letters.[Link]
-
Ullmann reaction. Wikipedia.[Link]
-
Nitrene transfer catalysts for enantioselective C-N bond formation. Nature Reviews Chemistry - PubMed.[Link]
-
Catalytic C-N Bond-Forming Processes from Inorganic Ammonium Salts. The Journal of Organic Chemistry - PubMed.[Link]
-
Hydrogen-Bond-Mediated Formation of C-N or C=N Bond during Photocatalytic Reductive Coupling Reaction over CdS Nanosheets. Angewandte Chemie International Edition - PubMed.[Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar.[Link]
-
Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Nature Communications - NIH.[Link]
-
Continuous Flow Synthesis of Anticancer Drugs. Molecules - MDPI.[Link]
-
Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. Angewandte Chemie International Edition - NIH.[Link]
-
Recent advances in enzymatic carbon–carbon bond formation. RSC Advances.[Link]
-
Direct C-F bond formation using photoredox catalysis. Journal of the American Chemical Society - PubMed.[Link]
-
Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - PubMed.[Link]
-
(PDF) Synthesis, Docking and Evaluation of Novel Fused Pyrimidine Compounds as possible Lead Compounds with Antibacterial and Antitumor Activities. ResearchGate.[Link]
Sources
- 1. geneonline.com [geneonline.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 18. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines [organic-chemistry.org]
- 20. Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Recent developments in promiscuous enzymatic reactions for carbon-nitrogen bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for amino-pyrimidine intermediates
Mastering Crystallization: A Guide to Purifying Amino-Pyrimidine Intermediates
Introduction: The Critical Role of Crystalline Form in Drug Development
Amino-pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Their journey from a crude reaction mixture to a highly pure, stable, and manufacturable drug substance is critically dependent on the final crystallization step.[3][4][5][6] This process is far more than simple solidification; it is a sophisticated purification technique that dictates the ultimate quality, efficacy, and processability of the API.[3][6] A well-controlled crystallization process is essential to:
-
Achieve High Purity: Effectively remove process-related impurities and unwanted side products.[3][4]
-
Control Solid-State Properties: Isolate the desired polymorphic form, as different polymorphs can have varying solubility, stability, and bioavailability.[7][8][9]
-
Define Physical Attributes: Tailor crystal size and shape (morphology) to ensure optimal downstream processing, such as filtration, drying, and formulation.[4][6][10]
This guide provides an in-depth exploration of the principles and techniques for crystallizing amino-pyrimidine intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to troubleshoot and optimize these critical manufacturing steps.
Pillar 1: Understanding the Fundamentals of Crystallization
The successful development of any crystallization process hinges on a firm grasp of its thermodynamic and kinetic principles. Supersaturation is the essential driving force for both the birth of new crystals (nucleation) and their subsequent growth.[4][10]
-
Solubility & Supersaturation: A solution becomes supersaturated when it contains more dissolved solute than it would under equilibrium conditions. This state can be induced by several methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[11] The solubility of amino-pyrimidine compounds is highly dependent on the solvent system, temperature, and pH.[12] For instance, the amino group's ability to form hydrogen bonds makes many derivatives soluble in polar protic solvents like water or ethanol.[12]
-
Nucleation: This is the initial formation of stable, microscopic crystal nuclei from a supersaturated solution. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation). Controlling nucleation is key to determining the final crystal size distribution.
-
Crystal Growth: Once nuclei are formed, they grow by the deposition of additional solute molecules onto their surfaces. The rate of growth relative to the rate of nucleation dictates the final crystal size and morphology. Slower, more controlled growth generally leads to larger, more perfect crystals with fewer impurities.[3]
Pillar 2: Core Crystallization Techniques & Protocols
The choice of crystallization technique is dictated by the solubility profile of the amino-pyrimidine intermediate and the desired attributes of the final product.
Technique 1: Cooling Crystallization
This is the most common method for compounds that exhibit a significant increase in solubility with temperature.
Causality: By dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation and then slowly cooling, the solubility decreases, creating the necessary supersaturation for crystallization to occur.[13] The rate of cooling is a critical process parameter; slow cooling minimizes the level of supersaturation, favoring crystal growth over nucleation and resulting in larger, more uniform crystals.[14]
Protocol 1: General Cooling Crystallization [13][14]
-
Solvent Selection & Dissolution:
-
Choose a solvent in which the amino-pyrimidine intermediate has high solubility at elevated temperatures and low solubility at room temperature or below (see Table 1).
-
In an appropriately sized flask, dissolve the impure compound in a minimal amount of the selected solvent at an elevated temperature (e.g., 60-80 °C). Stir until all solids are completely dissolved.[14]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for preventing these impurities from acting as unwanted nucleation sites.
-
-
Controlled Cooling:
-
Allow the clear solution to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container or a dewar.
-
Rationale: Rapid cooling can lead to high supersaturation, causing the compound to precipitate as an amorphous solid or "oil out."[14][15]
-
-
Promoting Further Crystallization:
-
If crystal formation is slow or incomplete at room temperature, further cool the solution in an ice bath or refrigerator.[14]
-
-
Crystal Isolation & Washing:
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent. The drying temperature should be carefully selected to avoid melting or inducing a polymorphic transformation.
-
Technique 2: Anti-Solvent Crystallization
This method is ideal for compounds that do not have a steep solubility curve with temperature or are sensitive to heat. It involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[11][16]
Causality: The addition of an anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and crystallization.[16][17][18] The rate of anti-solvent addition and the mixing efficiency are critical parameters that control the local supersaturation and, consequently, the nucleation rate and crystal properties.[16]
Protocol 2: Anti-Solvent Addition [14][17]
-
Solvent System Selection:
-
Dissolve the amino-pyrimidine intermediate in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water, DMF, ethanol).
-
Select an "anti-solvent" that is fully miscible with the "good" solvent but in which the compound has very low solubility (e.g., isopropanol, toluene, acetonitrile).[14]
-
-
Controlled Addition:
-
While stirring the solution, add the anti-solvent dropwise. Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.
-
Rationale: A slow addition rate prevents the generation of excessively high local supersaturation, which can lead to oiling out or the formation of very small, poorly filterable crystals.[15]
-
-
Re-dissolution and Growth:
-
If persistent turbidity or oiling occurs, add a few drops of the "good" solvent to redissolve the precipitate and bring the solution back to the metastable zone.[14]
-
-
Crystal Growth & Isolation:
-
Allow the solution to stand undisturbed to promote slow crystal growth.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent mixture, and dry under vacuum.[14]
-
Technique 3: Evaporative Crystallization
This technique is suitable for compounds that are highly soluble at room temperature. Supersaturation is achieved by slowly removing the solvent.
Causality: As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to crystallization. This method is often used for growing high-quality single crystals for structural analysis.[2][19]
Protocol 3: Slow Evaporation [19][20]
-
Solution Preparation: Dissolve the compound in a suitable volatile solvent (e.g., ethanol, methanol-acetone mixture) to create a solution that is near saturation.[21]
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Transfer the filtrate to a clean vial or beaker. Cover the opening with a perforated lid (e.g., Parafilm with small holes) to slow the rate of evaporation.
-
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. Crystals will form over a period of several hours to days.
-
Isolation: Once suitable crystals have formed, decant the mother liquor and dry the crystals.
Pillar 3: Process Control, Troubleshooting, and Optimization
A successful crystallization is often an iterative process. Understanding how to diagnose and solve common problems is a critical skill.
Solvent Selection Strategy
The choice of solvent is the most critical factor in developing a crystallization process.[14] An ideal solvent system should provide the desired solubility profile while also being safe, cost-effective, and easy to remove.
| Solvent | Polarity Index | Protic/Aprotic | Common Use Case for Amino-Pyrimidines | Reference(s) |
| Water | 10.2 | Protic | Good solvent for highly polar or salt forms. Can lead to hydrates. | [14],[12] |
| Ethanol | 4.3 | Protic | Good general-purpose solvent for cooling crystallization. | [14],[12],[2] |
| Isopropanol (IPA) | 3.9 | Protic | Often used as a solvent or an anti-solvent. | [22],[14] |
| Acetonitrile | 5.8 | Aprotic | Can be a good anti-solvent; less likely to form solvates. | [14] |
| Toluene | 2.4 | Aprotic | Effective as an anti-solvent due to very low polarity. | [14] |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | Strong polar solvent for dissolving poorly soluble compounds. | [23],[24] |
Common Crystallization Challenges and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Oiling Out / Amorphous Precipitation | Supersaturation is too high; cooling or anti-solvent addition is too rapid. Inappropriate solvent system. | Decrease the initial concentration. Slow down the rate of cooling or anti-solvent addition. Experiment with a different solvent or a solvent/anti-solvent mixture. | [22],[14],[15] |
| No Crystals Form | Solution is not sufficiently supersaturated. Nucleation is inhibited. | Concentrate the solution by slow evaporation. Cool the solution to a lower temperature. Add an anti-solvent. Introduce a seed crystal or scratch the inside of the flask. | [14] |
| Poor Crystal Quality (Needles, Small Particles) | High degree of supersaturation leading to rapid nucleation. Vigorous agitation during growth phase. | Reduce the initial concentration. Reduce or stop agitation after nucleation has occurred to allow for undisturbed growth. | [14] |
| Inconsistent Polymorph | Different batches experience slight variations in solvent, temperature, or supersaturation profiles. | Implement strict control over process parameters (cooling rate, seeding, solvent ratio). Use seeding with the desired polymorph to direct crystallization. | [7],[17],[25] |
Visualization of Experimental Workflows
A systematic approach is essential for efficiently developing a robust crystallization process.
Advanced Topic: Process Analytical Technology (PAT)
Modern crystallization development increasingly relies on Process Analytical Technology (PAT) to gain real-time process understanding and control.[10][26] These tools allow scientists to "see" inside the crystallizer, moving from a "black box" approach to science-driven process design.[7][8]
-
In-situ Microscopy (PVM®, Blaze®): Probes equipped with high-resolution cameras provide real-time images of crystals as they exist in the process.[26] This is invaluable for detecting the onset of nucleation, observing morphology changes, and identifying undesirable events like oiling out or agglomeration at their earliest stages.[22][26]
-
In-situ Spectroscopy (FTIR, Raman): These techniques can monitor the concentration of the solute in the solution in real-time. This allows for precise tracking of the supersaturation profile, ensuring the process remains within the desired metastable zone for optimal crystal growth.[5]
By using PAT, processes can be designed to be more robust and scalable, ensuring consistent product quality from the lab to manufacturing.[3][22]
Conclusion
The crystallization of amino-pyrimidine intermediates is a cornerstone of pharmaceutical development, directly impacting the purity, stability, and manufacturability of the final API. By moving beyond simple trial-and-error and embracing a systematic approach grounded in the principles of solubility, supersaturation, and kinetics, researchers can develop robust and reproducible crystallization processes. The strategic application of core techniques like cooling and anti-solvent crystallization, combined with diligent troubleshooting and the adoption of modern PAT tools, empowers scientists to exert precise control over the crystalline state, ensuring the delivery of high-quality drug substances.
References
- Vertex AI Search. (2022, June 7). How PAT tools can help improve understanding of the crystallisation process.
- Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.
- Asynt. (2017, October 23). Applying simple PAT tools to crystallisation in process chemistry.
- Barrett, P., et al. (2004). Applications of process analytical technology to crystallization processes. Advanced Drug Delivery Reviews.
- PubMed. (2004, February 23). Applications of process analytical technology to crystallization processes.
- BenchChem. Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- BenchChem. Optimizing crystallization conditions for X-ray crystallography of aminopyrimidines.
- Myerson, A. S. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
- Solubility of Things. 2-Aminopyrimidine - Solubility.
- Journal of Ovonic Research. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
- Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.
- MDPI. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal.
- PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
- ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
- International Journal of Applied Pharmaceutics. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
- Taylor & Francis Online. (2022, April 26). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.
- RM@Schools. Antisolvent Crystallization.
- PubMed. (2015, January 25). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate.
- RSC Publishing. (2021, June 17). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt.
- IUCr Journals. (2022, May 19). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
- ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
- BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.
- PubMed. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules.
- RSC Publishing. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.
- ResearchGate. Polymorphism In Molecular Crystals.
- PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
- Scientific.Net. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- RSC Publishing. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm.
- Wikipedia. Crystal polymorphism.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- MDPI. Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
- Hampton Research. Crystallization Tips.
- ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Wiley Online Library. Polymorphic Crystal Forms and Cocrystals in Drug Delivery (Crystal Engineering).
- Britannica. Polymorphism | Crystal Structures, Molecular Shapes & Lattices.
- ResearchGate. Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- MDPI. (2023, May 13). Polymorphism in Crystals.
- Journal of Chemical Society of Nigeria. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. syrris.com [syrris.com]
- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. laccei.org [laccei.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of process analytical technology to crystallization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. ijcea.org [ijcea.org]
- 19. chalcogen.ro [chalcogen.ro]
- 20. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
- 21. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 25. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 26. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
Technical Support Center: Optimization of 4-Chloropyrimidine Substitution
Status: Operational
Topic: Minimizing Side Reactions & Optimizing Regioselectivity in
Core Directive: The "Diazine" Challenge
The 4-chloropyrimidine scaffold is a cornerstone of kinase inhibitor design, yet it presents a unique set of reactivity challenges. Unlike simple pyridines, the pyrimidine ring contains two nitrogen atoms, creating a significant electron deficiency at the C2, C4, and C6 positions.
In a standard Nucleophilic Aromatic Substitution (
-
Hydrolysis: Conversion of the chloride to a hydroxyl group (inactive pyrimidinone).
-
Regio-scrambling: In 2,4-dichloropyrimidines, nucleophilic attack occurs at the wrong carbon.
-
Bis-substitution: Over-reaction leading to displacement of multiple leaving groups.
This guide provides the mechanistic logic and protocols to suppress these side reactions.
Technical Modules & Troubleshooting
Module A: The Hydrolysis Headache (M-Cl M-OH)
Symptom: LCMS shows a peak at
The "Protic vs. Aprotic" Paradox
While intuitive to use dry DMF, protic solvents (e.g., n-Butanol, iPrOH) often facilitate cleaner reactions by stabilizing the anionic transition state (Meisenheimer complex) via hydrogen bonding. However, they require careful base selection to prevent alkoxide formation.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | n-Butanol or THF | n-Butanol allows high temp (117°C) without pressure vessels; stabilizes transition state. THF is best for hydrolysis-prone substrates (non-protic). |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic. Avoids competition with the amine nucleophile. Avoid KOH/NaOH/NaOEt. |
| Concentration | 0.5 M - 1.0 M | High concentration favors intermolecular amine attack over pseudo-first-order hydrolysis by solvent impurities. |
Corrective Action:
-
If Hydrolysis persists: Switch from DMF to 1,4-Dioxane or THF and use an inorganic base (
) suspended in the media. -
Drying: Store amines over KOH pellets; use molecular sieves for solvents.
Module B: Regioselectivity (The C4 vs. C2 Battle)
Scenario: You are reacting a 2,4-dichloropyrimidine and require substitution only at C4, but observe C2-substitution or a mixture.
The Rule of Thumb:
Under standard
-
Reason: The C4 position is "para-like" to N1 and "ortho-like" to N3. The intermediate Meisenheimer complex formed at C4 is stabilized by both nitrogens, whereas C2 attack disrupts aromaticity differently and is often sterically more hindered if C5 is substituted.
Exceptions (When C2 wins):
-
Steric Bulk at C5: A large group at C5 blocks C4, forcing attack at C2.
-
Lewis Acids: Zinc chloride (
) can chelate the nitrogens, altering electophilicity and sometimes favoring C2. -
Electron Donating Groups (EDG) at C6: Can deactivate C4.
Optimization Table:
| Desired Regioisomer | Conditions |
| C4-Product (Major) | Low Temp (-78°C to 0°C) , 1.0 eq Nucleophile, Non-polar solvent (DCM/THF). Kinetic control favors C4.[1] |
| C2-Product (Major) | High Temp , Lewis Acid ( |
Module C: Reaction Stalling & Acid Catalysis
Symptom: Starting material remains despite heating.
Fix: Acid Catalysis.
Adding 0.1 – 1.0 eq of HCl (4M in Dioxane) or p-TSA can protonate a ring nitrogen. This renders the ring highly electrophilic (cationic species), significantly accelerating
-
Warning: Acidic conditions promote hydrolysis if water is present. Ensure strictly anhydrous conditions when using acid catalysis.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing conditions based on observed side products.
Caption: Diagnostic workflow for identifying and resolving common failure modes in chloropyrimidine substitutions.
Standard Operating Procedures (SOPs)
Protocol A: General Amination (Base-Mediated)
Best for: Standard primary/secondary amines, robust substrates.
-
Setup: In a reaction vial, dissolve 4-chloropyrimidine derivative (1.0 equiv) in n-Butanol or Isopropanol (concentration 0.5 M).
-
Reagents: Add DIPEA (2.0 – 3.0 equiv).
-
Nucleophile: Add the amine (1.05 – 1.2 equiv).
-
Reaction: Heat to 80–110 °C (oil bath) or 120 °C (Microwave) for 1–4 hours.
-
Workup:
-
Precipitation: Cool to RT. If product precipitates, filter and wash with cold EtOH/Water.
-
Extraction: If soluble, dilute with EtOAc, wash with Sat.
(x2) and Brine (x1). Dry over .[3]
-
Protocol B: Regioselective Substitution (2,4-Dichloropyrimidine)
Best for: Targeting C4 selectively in the presence of C2-Cl.
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DCM or THF (0.2 M).
-
Temperature: Cool the solution to -78 °C (or 0 °C if unreactive).
-
Addition: Add DIPEA (1.1 equiv).
-
Nucleophile: Add the amine (0.95 – 1.0 equiv) dropwise as a solution in DCM over 30 minutes. Slow addition is crucial to prevent bis-substitution.
-
Reaction: Allow to warm to RT slowly. Monitor by TLC/LCMS. Stop immediately upon consumption of SM.
-
Workup: Quench with water. Extract with DCM.
Mechanistic Insight: C4 vs C2 Selectivity
Understanding the molecular orbital landscape is critical for predicting regioselectivity.
Caption: Mechanistic pathway showing the electronic preference for C4 substitution and conditions that shift selectivity.
References
- Regioselectivity in 2,4-Dichloropyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class.
-
Solvent Effects & Green Chemistry
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source:Chem. Eur. J. (via PubMed Central).
-
URL:[Link]
-
C2-Selective Methodologies
-
Inverting Selectivity (Pd-Catalysis)
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Pyrrolidine Removal from Pyrimidine Products
Welcome to the technical support center for troubleshooting the removal of unreacted pyrrolidine from your pyrimidine products. This guide is designed for researchers, scientists, and drug development professionals who encounter this common purification challenge. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the purity of your compounds.
Understanding the Challenge
Pyrrolidine is a frequently used reagent in the synthesis of pyrimidine derivatives, prized for its nucleophilicity.[1][2] However, its basic nature, high water solubility, and relatively low boiling point can make its removal from the final product a non-trivial task.[1][3] Residual pyrrolidine can interfere with downstream applications, compromise biological assays, and lead to inaccurate characterization data. This guide will walk you through the most effective methods to achieve a clean separation.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My NMR spectrum shows persistent pyrrolidine peaks after a standard aqueous work-up.
This is a common scenario, often arising from incomplete partitioning of pyrrolidine into the aqueous phase.
Root Cause Analysis:
-
Insufficient Acid: The basic nitrogen of pyrrolidine requires protonation to form a water-soluble salt.[4][5] If the acidic wash is too dilute or used in insufficient quantity, a significant amount of free pyrrolidine will remain in the organic layer.
-
Emulsion Formation: During extraction, emulsions can trap pyrrolidine in the organic phase, preventing its removal.
-
Product Basicity: If your pyrimidine product also has a basic handle, it may be protonated and extracted into the aqueous layer along with the pyrrolidine.
Solutions:
Protocol 1: Optimized Acidic Wash
-
Solvent Choice: Ensure your pyrimidine product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene.[4]
-
Acid Selection: Use a dilute aqueous acid solution. 1M HCl is a standard choice. For more sensitive substrates, a milder acid like saturated ammonium chloride (NH4Cl) or 10% acetic acid can be effective.[4][5][6]
-
Extraction Procedure:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the dilute acid solution.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate. If an emulsion forms, let it stand or add a small amount of brine to help break it.
-
Drain the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
-
Neutralization and Drying:
-
Wash the organic layer with brine to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
Issue 2: My product is polar, and I'm losing it during the acidic wash.
This is a frequent problem when the pyrimidine product itself has high water solubility or basic functional groups.
Root Cause Analysis:
-
Product Protonation: As mentioned, your product might be basic enough to be protonated and extracted into the acidic aqueous layer.
-
High Polarity: Highly polar products may have some inherent solubility in the aqueous phase, leading to yield loss.
Solutions:
Method A: Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds based on polarity.[7]
Protocol 2: Flash Chromatography for Polar Compounds
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a mobile phase where your pyrimidine product has an Rf value of approximately 0.2-0.4, and there is good separation from the more polar pyrrolidine (which will likely remain at the baseline).[7] Common solvent systems include hexane/ethyl acetate and DCM/methanol.[7]
-
Column Packing: Pack a flash column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your packed column.
-
Elution: Run the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Recrystallization
If your pyrimidine product is a solid, recrystallization can be a highly effective and economical purification method.[7][8]
Protocol 3: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7][8] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.[9][10]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.[7]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature.[9] Subsequently, you can place it in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
Frequently Asked Questions (FAQs)
Q1: Why is pyrrolidine so difficult to remove by simple evaporation?
While pyrrolidine has a boiling point of 87-89°C, it can form azeotropes with common organic solvents or interact strongly with the desired product, especially if the product has acidic protons. This makes its complete removal by evaporation alone often ineffective.
Q2: Can I use a basic wash to remove pyrrolidine?
No, a basic wash will not be effective. Pyrrolidine is a secondary amine and is itself basic.[1][3] An acidic wash is required to convert it into a water-soluble salt.[4]
Q3: What if my pyrimidine product is unstable under acidic conditions?
If your product is acid-labile, you should avoid strong acidic washes. Consider these alternatives:
-
Saturated Ammonium Chloride (NH4Cl) Wash: This is a much milder acidic wash that can be effective.
-
Flash Column Chromatography: This method avoids harsh pH conditions altogether.[7]
-
Recrystallization: If your product is a solid, this is an excellent, non-destructive purification method.[7][8]
Q4: How can I confirm that all the pyrrolidine has been removed?
The most common methods for confirming purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the absence of the characteristic pyrrolidine peaks in your ¹H NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide a quantitative assessment of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and with appropriate stains) is a good indicator of purity.
Data and Diagrams
Physical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | pKa (Conjugate Acid) |
| Pyrrolidine | 71.12 | 87-89 | Miscible[3] | 11.27[1][3] |
| Example Pyrimidine | Variable | Typically >150 | Variable | Variable |
This table highlights the key differences that purification strategies exploit: the high water solubility and basicity of pyrrolidine.
Decision Workflow for Pyrrolidine Removal
Caption: A decision tree for selecting the optimal purification strategy.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- How can I seperate pyrrolidine? - ResearchGate.
- Uses and Properties of Pyrrolidine - ChemicalBook.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine - Wikipedia.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- How to Perform a Recrystallization - Ventura College Organic Chemistry Lab.
- recrystallization.pdf.
- Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?
- work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid - Benchchem.
- MedChem Tips and Tricks – ACSGCIPR.
Sources
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reaction Temperature for 5-Fluoropyrimidine Amination
Welcome to the Technical Support Center for optimizing the amination of 5-fluoropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific challenges you may encounter in the lab.
The amination of 5-fluoropyrimidines is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals. The fluorine substituent at the C-5 position enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). However, achieving high yields and purity is often a delicate balance of multiple reaction parameters, with temperature being one of the most critical.
This guide will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My amination reaction is showing low or no conversion. What is the first temperature-related parameter I should investigate?
Answer:
Low conversion is a common issue often linked to insufficient reaction temperature. The SNAr amination of 5-fluoropyrimidines, while facilitated by the electron-withdrawing fluorine atom, still requires overcoming a significant activation energy barrier for the formation of the Meisenheimer complex intermediate.
Troubleshooting Steps:
-
Initial Temperature Increase: A gradual increase in reaction temperature is the most direct approach. Many SNAr aminations on pyrimidine systems require elevated temperatures, often in the range of 80-120 °C, and sometimes up to reflux depending on the specific substrates and solvent.[1]
-
Consider Microwave Irradiation: For sluggish reactions, microwave irradiation can be a powerful tool to rapidly screen higher temperatures and often leads to improved yields and shorter reaction times.[1][2][3]
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[1] If solubility is an issue at lower temperatures, a higher reaction temperature may be necessary to achieve a homogeneous solution.
Diagram: General SNAr Mechanism
Caption: SNAr mechanism for 5-fluoropyrimidine amination.
FAQ 2: I'm observing the formation of multiple products. How can temperature influence the regioselectivity of the amination?
Answer:
For polysubstituted pyrimidines, such as those with multiple leaving groups (e.g., 2,4-dichloro-5-fluoropyrimidine), temperature can play a crucial role in dictating which position the amine attacks. This is a classic case of kinetic versus thermodynamic control.[4][5][6][7][8]
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy).[5][6] For many substituted pyrimidines, substitution at the C-4 position is kinetically favored.[9]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will be the major isomer.[5][6]
Troubleshooting Steps:
-
Lower the Temperature: If you are isolating an undesired regioisomer, try running the reaction at a lower temperature. This will favor the kinetically controlled product.
-
Screen Solvents: The choice of solvent can also influence regioselectivity. Less polar solvents may favor one isomer over another.
-
Analyze Reaction Profile: Take aliquots of your reaction over time at a given temperature to determine if the product ratio is changing. If the initial product isomerizes to another over time, this is a strong indication of thermodynamic control.
Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile for kinetic vs. thermodynamic products.
FAQ 3: My reaction yield is decreasing at higher temperatures. What potential side reactions should I be aware of?
Answer:
While increasing the temperature can improve reaction rates, excessively high temperatures can lead to thermal degradation of starting materials, intermediates, or the final product, ultimately lowering the overall yield.
Common Temperature-Induced Side Reactions:
-
Decomposition: 5-Fluoropyrimidines and their derivatives can be thermally labile. The presence of the highly electronegative fluorine atom can make the ring susceptible to decomposition pathways at elevated temperatures.
-
Solvolysis: If a protic solvent (e.g., water, alcohols) is used, higher temperatures can promote nucleophilic attack by the solvent, leading to undesired hydroxylated or alkoxylated byproducts.[10]
-
Elimination Reactions: Depending on the substituents on the pyrimidine ring and the amine, elimination reactions can become competitive at higher temperatures.
-
Polymerization: Some activated pyrimidines or amine nucleophiles can undergo polymerization or form complex tars at high temperatures.
Troubleshooting Steps:
-
Systematic Temperature Screening: Instead of a single high temperature, perform a systematic screen of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and product stability.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. If you observe the formation of new, unidentified spots at higher temperatures, it is likely due to degradation.
-
Solvent Choice: If solvolysis is suspected, switch to an anhydrous, aprotic solvent.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways that are accelerated at higher temperatures.
Data Summary: General Temperature Guidelines
| Amine Nucleophile | Typical Temperature Range (°C) | Solvent | Notes |
| Primary Aliphatic Amines | 60 - 100 | DMF, DMSO, NMP | Generally reactive; lower temperatures may suffice. |
| Secondary Aliphatic Amines | 80 - 120 | DMF, DMSO, NMP | Steric hindrance may require higher temperatures.[1] |
| Anilines (electron-rich) | 80 - 120 | DMF, DMSO, Toluene | Moderately reactive; may require elevated temperatures. |
| Anilines (electron-poor) | 100 - 150+ | DMF, DMSO, NMP | Less nucleophilic; often require higher temperatures or catalysis. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of 5-Fluoropyrimidine Amination
This protocol provides a framework for systematically optimizing the reaction temperature for the amination of a generic 5-fluoro-chloropyrimidine.
Materials:
-
5-Fluoro-chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, 5 mL)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol) (if required)
-
Reaction vials suitable for heating
-
Stir bars
-
Heating block or oil bath with temperature control
Procedure:
-
To a series of reaction vials, add the 5-fluoro-chloropyrimidine (1.0 mmol) and a stir bar.
-
Add the anhydrous solvent (5 mL) to each vial.
-
Add the amine (1.2 mmol) and base (if necessary) to each vial.
-
Seal the vials and place them in a pre-heated heating block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Stir the reactions for a predetermined time (e.g., 12 hours).
-
After the reaction time, cool the vials to room temperature.
-
Take an aliquot from each reaction for analysis by LC-MS or ¹H NMR to determine the conversion and product distribution.
-
Based on the results, select the optimal temperature that provides the best balance of conversion and purity.
Diagram: Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Gesto, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines.
- Kumar, A., et al. (2018). Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. ACS Omega.
- Dugger, R. W., Ragan, J. A., & Ripin, D. H. (n.d.). C–N Bond Formation via Hydrogen Transfer. Synthetic Methods in Drug Discovery.
- Bandyopadhyay, A., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC.
- Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Whirl-Carrillo, M., et al. (n.d.). PharmGKB summary: fluoropyrimidine pathways. PMC.
- Ghasemian, A., et al. (2020). Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients. PMC.
- Chambers, R. D., et al. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D - RSC Publishing.
- Lindh, J., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
- Lindh, J., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution.
- ResearchGate. (2025). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. jackwestin.com [jackwestin.com]
- 9. researchgate.net [researchgate.net]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing regioisomer formation in substituted pyrimidines
Ticket System: Advanced Organic Synthesis Division Status: Active Operator: Senior Application Scientist (Ph.D.)
Welcome to the Pyrimidine Optimization Hub
Subject: Troubleshooting and preventing regioisomer formation in substituted pyrimidines. Scope: This guide addresses the three most common sources of isomeric mixtures in pyrimidine chemistry: Nucleophilic Aromatic Substitution (SNAr), N-Alkylation of pyrimidinones, and asymmetric Cyclocondensation.
The Core Problem: The pyrimidine ring is electronically biased but structurally deceptive. While N1/N3 and C2/C4/C6 appear similar, their local electronic environments (LUMO coefficients and dipole moments) dictate reactivity. Failure to respect these subtle differences leads to "the 50:50 nightmare"—inseparable mixtures of regioisomers.
Module 1: The SNAr Dilemma (C4 vs. C2 Selectivity)
Case File: 2,4-Dichloropyrimidine functionalization. User Issue: "I am trying to install an amine at C4, but I'm seeing significant C2 substitution or a mixture."
The Mechanistic Reality
In unsubstituted 2,4-dichloropyrimidine, the C4 position is kinetically favored for nucleophilic attack.
-
Why? The nitrogen at N1 exerts a para-like inductive effect, making C4 more electrophilic than C2 (which is flanked by two nitrogens but suffers from lone-pair repulsion with the incoming nucleophile).
-
The Trap: This selectivity is fragile. High temperatures, strong bases, or specific substituents at C5/C6 can erode the energy difference between the C4 and C2 transition states.
Protocol: Enforcing C4 Selectivity
If you are getting mixtures, follow this optimization hierarchy:
-
Temperature Control (Kinetic vs. Thermodynamic):
-
Action: Run the reaction at 0°C to -10°C initially.
-
Reason: C4 substitution has a lower activation energy (
). Low temperature prevents the system from overcoming the slightly higher barrier to C2 attack.
-
-
Base Selection:
-
Action: Use a non-nucleophilic base (DIPEA, Et3N) rather than inorganic carbonates if possible.
-
Reason: Carbonate anions can occasionally act as bridging ligands or alter the local dipole environment.
-
-
The "Pd-Catalysis Hack":
-
Action: If SNAr yields <5:1 selectivity, switch to Pd-catalyzed amination.
-
Protocol: Use Pd(OAc)2/Xantphos or Pd2(dba)3/BINAP.
-
Result: Pd-catalysis is highly sensitive to the C-Cl bond strength and oxidative addition rates, often boosting C4 selectivity to >30:1 [1].
-
Protocol: Forcing C2 Selectivity (The "Reverse" Attack)
To hit C2 while leaving C4 intact, you must exploit the "Chelation Effect" or specific leaving groups.
-
Substrate Change: Use 2-methylsulfonyl-4-chloropyrimidine .[1][2] The sulfone is a "super-leaving group" and can direct alkoxides to C2 via chelation with the incoming nucleophile [2].
-
Nucleophile Choice: Alkoxides (RO⁻) are more likely to attack C2 than amines due to favorable secondary orbital interactions (LUMO+1 lobes) and coordination with the N1/N3 lone pairs [2].
Visual Guide: SNAr Decision Matrix
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer in 2,4-dihalopyrimidines.
Module 2: Taming Tautomers (N-Alkylation vs. O-Alkylation)
Case File: Alkylation of Pyrimidinones (e.g., Uracil derivatives). User Issue: "I treated my pyrimidinone with an alkyl halide and got a mixture of N-alkyl and O-alkyl products."
The HSAB Principle (Hard/Soft Acid-Base)
Pyrimidinones exist in equilibrium between the lactam (NH, C=O) and lactim (N=C, OH) forms.
-
Nitrogen (N) is the softer nucleophile.
-
Oxygen (O) is the harder nucleophile.
Troubleshooting Guide
| Variable | To Favor N-Alkylation (Target) | To Favor O-Alkylation (Target) |
| Electrophile | Soft: Alkyl Iodides, Benzyl Bromides. | Hard: Alkyl Sulfates, Diazomethane, Meerwein Salts (Et3O⁺BF4⁻). |
| Base | Soft/Dissociated: K2CO3, Cs2CO3. | Hard/Associated: Ag2CO3 (Silver salts precipitate halide, forcing O-attack). |
| Solvent | Polar Aprotic: DMF, DMSO (Solvates cation, leaves anion "naked" and soft). | Non-polar/Protic: Et2O, Toluene (often requires phase transfer). |
| Temperature | High (Thermodynamic control often favors N-alkyl). | Low (Kinetic control can favor O-alkyl). |
The Mitsunobu Protocol (High Fidelity N-Alkylation)
When standard alkylation fails, the Mitsunobu reaction is the gold standard for regioselectivity, typically favoring N-alkylation over O-alkylation for pyrimidines [3].
Standard Protocol:
-
Reagents: Pyrimidine (1.0 eq), Alcohol (1.2 eq), PPh3 (1.5 eq).
-
Addition: Add DIAD or DEAD (1.5 eq) dropwise at 0°C in THF.
-
Mechanism: The phosphonium intermediate activates the alcohol (making it a hard leaving group), but the pyrimidine attacks via its most acidic proton (usually NH).
-
Note: For 3,4-dihydropyrimidin-2(1H)-ones, this protocol selectively yields the N1-alkylated product [3].
Module 3: De Novo Cyclization (Asymmetric Control)
Case File: Condensation of Amidines with 1,3-Dicarbonyls. User Issue: "My unsymmetrical diketone cyclized to give the wrong isomer."
The Reactivity Mismatch
When condensing a urea/amidine with an unsymmetrical 1,3-dicarbonyl (e.g., R1-CO-CH2-CO-R2), the reaction is governed by the relative electrophilicity of the carbonyls.
Optimization Strategy
-
pH Adjustment:
-
In acidic media , the more basic nitrogen of the amidine attacks the most electrophilic carbonyl.
-
In basic media , the most acidic nitrogen (deprotonated first) attacks the most electrophilic carbonyl.
-
-
Stepwise Cyclization (Enaminones):
-
Do not use raw diketones. Convert the diketone into an enaminone (using DMF-DMA) or an alkynone .
-
This "locks" one side of the electrophile, forcing the amidine to attack the specific activated carbon first.
-
Visual Guide: Cyclization Logic
Caption: Workflow to avoid isomeric mixtures in de novo pyrimidine synthesis using enaminone intermediates.
FAQ: Rapid Troubleshooting
Q1: I'm performing SNAr on 2,4-dichloro-5-fluoropyrimidine. Will the fluorine change the selectivity? A: Yes. The C5-fluorine is an Electron Withdrawing Group (EWG). It generally reinforces C4 selectivity by making C4 significantly more electrophilic than C2. However, it also increases the overall reactivity, so lower temperatures (-78°C to -40°C) are recommended to maintain control [4].
Q2: Can I convert an O-alkyl pyrimidine back to the N-alkyl form? A: Sometimes. This is the Hilbert-Johnson rearrangement . Heating O-alkyl pyrimidines (usually O-methyl) with alkyl halides or Lewis acids can induce rearrangement to the thermodynamically stable N-alkyl oxopyrimidine.
Q3: My Mitsunobu reaction is giving low yields. What is the alternative for N-alkylation? A: Try Chan-Lam coupling . Use the pyrimidine, a boronic acid, Cu(OAc)2, and pyridine in DCM/air. This is excellent for N-arylation and avoids the steric issues of Mitsunobu [5].
References
-
Regioselective Amination of 2,4-Dichloropyrimidines
- Title: A Highly Regioselective Amin
- Source: Organic Letters (ACS).
-
URL:[Link]
-
C2 vs C4 Selectivity Mechanisms
-
Mitsunobu N-Alkylation
- Title: Mitsunobu and Related Reactions: Advances and Applic
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Electronic Effects on SNAr
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec.
-
URL:[Link]
-
Chan-Lam Coupling Alternative
- Title: Copper-promoted C-N bond form
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Support Center: Workup Strategies for Polar Pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often water-soluble and chromatographically demanding compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based workup strategies, troubleshooting guides, and frequently asked questions (FAQs) tailored to the unique chemical nature of polar pyrimidines.
Introduction: The Challenge of Polar Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, the very features that often impart biological activity—multiple hydrogen bond donors and acceptors (e.g., amino, hydroxyl, and carbonyl groups)—also create significant challenges during purification. High polarity leads to excellent water solubility but poor retention on traditional reversed-phase chromatography media and difficulties with extraction and crystallization. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Reaction Mixture to Pure Compound
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the workup of polar pyrimidine derivatives.
Chromatography Clinic
Question: My polar pyrimidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column, eluting in or near the void volume. What are my options?
Answer: This is a classic problem for polar analytes, as C18 columns rely on hydrophobic interactions, which are minimal for these compounds.[2] Here is a decision-making workflow to enhance retention:
Sources
A Comparative Guide to the ¹H NMR Spectrum of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. By combining foundational NMR principles with comparative data from structurally related analogues, this document serves as a practical resource for researchers, scientists, and professionals engaged in the structural elucidation of complex organic molecules.
Introduction: The Imperative for Structural Verification
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine belongs to a class of substituted pyrimidines, which are core scaffolds in numerous biologically active compounds. The introduction of a fluorine atom and a pyrrolidine moiety significantly modulates the molecule's electronic properties and biological activity. Consequently, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and proton integration.
This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, provide a robust experimental protocol for data acquisition, and compare its spectral features with non-fluorinated and non-substituted analogues to highlight key structural influences.
Foundational Principles in the Context of the Target Molecule
A precise interpretation of the ¹H NMR spectrum hinges on understanding three core parameters:
-
Chemical Shift (δ): The location of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, causing its protons to resonate at a high chemical shift (downfield). The fluorine atom at the C5 position further withdraws electron density, influencing nearby protons. Conversely, the pyrrolidine ring provides a saturated, electron-rich environment, with its protons appearing at a lower chemical shift (upfield).
-
Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons (or through multiple bonds) splits signals into distinct patterns (e.g., doublets, triplets). A crucial feature in this molecule is the coupling between the proton at C6 and the fluorine at C5 (³JHF), which is a key diagnostic marker.
-
Integration: The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count in each distinct chemical environment.
Predicted ¹H NMR Spectrum: An In-Silico Analysis
Based on established principles and data from analogous structures, we can predict the key features of the ¹H NMR spectrum for 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. The molecule has four distinct proton environments.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Integration |
| H2 (Pyrimidine) | 8.0 - 8.5 | Doublet (d) | ⁴JHH ≈ 1-2 Hz | 1H |
| H6 (Pyrimidine) | 7.8 - 8.3 | Doublet (d) | ³JHF ≈ 5-8 Hz | 1H |
| Hα (Pyrrolidine) | 3.5 - 4.0 | Multiplet (m) | ³JHH | 4H |
| Hβ (Pyrrolidine) | 1.9 - 2.3 | Multiplet (m) | ³JHH | 4H |
Causality Behind Predictions:
-
Pyrimidine Protons (H2, H6): These protons are in the aromatic region and are significantly deshielded by the ring nitrogens. The H6 proton is expected to appear as a clean doublet due to its three-bond coupling to the fluorine atom (³JHF).[1] The H2 proton is predicted to be a narrow doublet or singlet, potentially showing a small four-bond coupling (⁴JHH) to H6.
-
Pyrrolidine Protons (Hα, Hβ): These aliphatic protons appear upfield. The α-protons, being directly attached to the nitrogen atom which is, in turn, bonded to the electron-withdrawing pyrimidine ring, are more deshielded than the β-protons.[2][3][4] Due to complex coupling between the α and β protons, both signals are expected to appear as multiplets.
Diagram: Predicted Coupling Interactions
Sources
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine proper disposal procedures
Executive Summary: The "Halogenated" Imperative
As researchers, we often treat waste disposal as a compliance checkbox. However, with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine , disposal is a matter of chemical stewardship. This compound is not merely "organic waste"; it is a halogenated heteroaromatic compound.
The Critical Directive: You must segregate this chemical into your Halogenated Organic Waste stream.
-
Do NOT mix with non-halogenated solvents (acetone, ethanol).
-
Do NOT dispose of down the drain (aquatic toxicity risk).
-
Do NOT treat with standard bleach protocols (potential for unexpected chlorination/fluorination byproducts).
The presence of the C-F bond (Carbon-Fluorine) at the 5-position requires high-temperature incineration (>1,100°C) to ensure complete mineralization and to prevent the formation of toxic fluorinated byproducts.
Technical Hazard Analysis & Classification
To dispose of this chemical safely, you must understand its reactivity profile. This molecule combines a pyrimidine core, a robust C-F bond, and a basic pyrrolidine ring.
| Feature | Chemical Implication | Disposal Consequence |
| C-F Bond (Pos 5) | High bond dissociation energy (~485 kJ/mol). | Resists standard biological degradation. Requires specialized incineration with flue gas scrubbing (to capture HF). |
| Pyrrolidine Ring | Secondary amine functionality; basicity. | Incompatible with strong acids. Risk of exothermic reaction or salt formation in waste containers. |
| Pyrimidine Core | Nitrogen-rich heterocycle. | Potential for NOx generation during combustion. |
| Bioactivity | Structural analog to kinase inhibitors/nucleosides. | Treat as P-List/Bioactive. Assume cytotoxicity until proven otherwise. |
Step-by-Step Disposal Protocol
Phase 1: Segregation & Containerization
-
Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste stream is acidic, as the amine moiety can form corrosive salts.
-
Solvent Matrix: If the compound is in solution, ensure the solvent is compatible with halogenated streams (e.g., Dichloromethane, DMSO).
-
The "1% Rule": Most waste contractors classify a stream as "Halogenated" if the halogen content exceeds 1-2%. Since this pure compound is ~11% Fluorine by mass, even small amounts dictate the classification of the entire waste container.
Phase 2: Labeling & Documentation
Your label must be explicit to protect downstream waste handlers.
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine" explicitly. Do not use abbreviations like "FP-Pyr."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
Phase 3: The Destruction Method (End-of-Life)
You cannot incinerate this in a standard boiler.
-
Requirement: Rotary kiln incineration at >1,100°C with a residence time of >2 seconds.
-
Mechanism: High heat breaks the C-F bond.
-
Scrubbing: The facility must have wet scrubbers (using NaOH or Ca(OH)₂) to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.
Visualizing the Workflow
A. Waste Segregation Decision Tree
This logic flow ensures you do not contaminate cheaper non-halogenated waste streams.
Figure 1: Decision logic for segregating fluorinated pyrimidine waste. Note that adding this compound to a non-halogenated stream (Stream C) reclassifies the entire volume as Halogenated (Stream B), significantly increasing disposal costs.
B. Emergency Spill Response
If a spill occurs, the pyrrolidine ring's basicity and the fluorine content dictate the cleanup.
Figure 2: Immediate response workflow for bench-scale spills.
Scientific Rationale: Why Incineration?
You might ask, "Why can't I use chemical deactivation?"
-
Bond Strength: The C-F bond is the strongest single bond in organic chemistry. Chemical oxidation (e.g., Fenton's reagent) often fails to mineralize the fluorine, leaving behind fluorinated metabolites that can bioaccumulate.
-
HF Formation: When 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is burned, the fluorine atom is released as Hydrogen Fluoride (HF).
-
Reaction:
-
Standard incinerators lack the acid-gas scrubbers necessary to capture HF. If released, HF corrodes the facility's stack and poses severe inhalation risks to the community.
-
-
Regulatory Compliance: Under RCRA (Resource Conservation and Recovery Act) guidelines, halogenated solvents are a distinct waste category (often F-listed or characteristic). Mislabeling this as "Non-Halogenated" is a federal violation in many jurisdictions [1].
Storage Compatibility Table
Before disposal, you must store the waste. Use this compatibility matrix to prevent accidents.
| Chemical Class | Compatibility | Action |
| Oxidizers (Peroxides, Nitric Acid) | Incompatible | Keep separate. Amine groups can oxidize violently. |
| Strong Acids (HCl, H2SO4) | Incompatible | Exothermic reaction (Salt formation). |
| Halogenated Solvents (DCM) | Compatible | Ideal carrier for disposal. |
| Alcohols (MeOH, EtOH) | Compatible | Acceptable, but label as "Halogenated Mixture." |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[1] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.B, Disposal of Waste. Available at: [Link]
-
PubChem. Compound Summary for Fluoropyrimidines (Structure-Activity Relationships). National Library of Medicine. Available at: [Link]
-
European Commission. Industrial Emissions Directive 2010/75/EU (Incineration of Halogenated Waste). Available at: [Link]
Sources
A Researcher's Guide to the Safe Handling of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. Among these, 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine stands out as a molecule of interest. As with any new chemical entity, a thorough understanding of its safe handling, use, and disposal is paramount to protecting researchers and the environment. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the operational use and disposal of this compound.
Hazard Assessment: A Synthesis of Structural Analogs
The potential hazards of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can be inferred from its constituent moieties.
-
Fluorinated Pyrimidines: This class of compounds, which includes the well-known chemotherapeutic agent 5-Fluorouracil (5-FU), can exhibit significant biological activity.[1][2] They can act as antimetabolites and may be toxic.[1][2] The fluorine atom can enhance the acidity of nearby protons and influence the molecule's reactivity and metabolic stability. The C-F bond is strong, and while this often imparts stability, the overall reactivity of the molecule must be considered.[3]
-
Pyrrolidine: Pyrrolidine is a cyclic secondary amine that is classified as a flammable and corrosive liquid.[4][5] It can cause severe skin burns and eye damage, and its vapors can irritate the respiratory tract.[4][5] Ingestion and inhalation can be harmful.[4] Some pyrrolidine-containing compounds are also known to have toxicological effects.[6][7]
Based on these structural alerts, 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine should be treated as a potentially hazardous substance with the following anticipated risks:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Skin and Eye Irritation/Corrosion: Potential to cause skin irritation or burns and serious eye damage.[10][11][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[10][11]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the compound.[10][13] Double gloving is recommended when handling the pure compound or concentrated solutions.[1][2] |
| Eye Protection | ANSI-approved safety goggles or a face shield worn over safety glasses. | To protect eyes from splashes or dust particles.[10][13][14] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | To protect personal clothing from contamination.[10][13][14] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge. | Recommended when handling the solid compound outside of a fume hood, or if there is a risk of generating aerosols or dust.[13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Workflow for Handling 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
Caption: A step-by-step workflow for the safe handling of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[11][15] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine must be treated as hazardous waste.
Waste Segregation and Disposal Protocol
Caption: A flowchart for the proper segregation and disposal of waste generated from work with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[1]
Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[1][4] The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of PFAS-containing materials, which may be relevant for fluorinated organic compounds.[16]
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds is the bedrock of scientific advancement. By adhering to these guidelines, researchers can mitigate the risks associated with handling 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine and foster a culture of safety in the laboratory. This proactive approach to safety not only protects the individual researcher but also ensures the integrity of the research and the well-being of the wider community.
References
- Proper Disposal of 1-(5-Fluoropyrimidin-2-yl)indoline: A Guide for Laboratory Professionals. Benchchem.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. Sigma-Aldrich.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC.
- SAFETY DATA SHEET - 4-Pyrrolidinopyridine. Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Benchchem.
- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
- Fluorouracil - Environment, Health & Safety. University of Michigan.
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick.
- ICSC 1315 - PYRROLIDINE. INCHEM.
- 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, PK03056E-1. KISHIDA CHEMICAL CO., LTD.
- Material Safety Data Sheet - Avanafil Acid Impurity. Chemicea Pharmaceuticals.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. United States Environmental Protection Agency.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 1315 - PYRROLIDINE [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. chemicea.com [chemicea.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
